Structural and Functional Analysis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide
The following technical guide provides an in-depth structural and functional analysis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide , a critical regioisomer in the landscape of local anesthetic development. A Scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and functional analysis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide , a critical regioisomer in the landscape of local anesthetic development.
A Scaffold for Medicinal Chemistry & Critical Impurity Marker
Executive Summary
N-(2,6-dimethylphenyl)piperidine-4-carboxamide (CAS: 109403-19-2) is the 4-substituted regioisomer of the pharmacologically active metabolite 2',6'-pipecoloxylidide (PPX) . While the 2-carboxamide scaffold forms the core of the "caine" family of local anesthetics (Bupivacaine, Ropivacaine, Mepivacaine), the 4-carboxamide isomer serves two distinct, high-value roles in pharmaceutical science:
Critical Quality Attribute (CQA): It is a regulated process impurity (often designated as Impurity 19 or C) in the manufacturing of Ropivacaine and Bupivacaine. Its presence indicates regioisomeric contamination in the pipecolic acid starting material.
Negative Control Probe: In Structure-Activity Relationship (SAR) studies, it functions as a steric probe, demonstrating the necessity of the ortho (2-position) substitution for effective voltage-gated sodium channel (
) blockade.
Chemical Identity & Physicochemical Profiling[1]
Unlike its 2-substituted counterpart, which possesses a chiral center and exists as enantiomers (e.g., Levobupivacaine), the 4-carboxamide is achiral due to the plane of symmetry passing through the C1 and C4 atoms of the piperidine ring.
The shift of the amide group from the 2-position to the 4-position significantly alters the solid-state properties. The 4-isomer exhibits a higher melting point due to increased molecular symmetry and efficient crystal packing.
Property
2-Isomer (PPX / Active Metabolite)
4-Isomer (Target Compound)
Implication
Substitution
Ortho (C2)
Para (C4)
Determines 3D topology
Chirality
Yes (R/S)
No (Achiral)
4-isomer requires no chiral resolution
Melting Point
~121°C
181–182°C
4-isomer is thermodynamically more stable
pKa (Calc)
~10.6 (Piperidine N)
~10.8 (Piperidine N)
Similar basicity; separation requires chromatography, not extraction
Structural Analysis & Conformational Dynamics
The biological inactivity of the 4-isomer compared to the 2-isomer is a textbook example of the "Pharmacophore Kink" theory in local anesthetics.
The "Kink" vs. The "Rod"
2-Carboxamide (Active): The proximity of the amide to the piperidine nitrogen creates a "kinked" conformation. This allows for a potential intramolecular Hydrogen Bond between the protonated piperidine nitrogen and the amide carbonyl oxygen, locking the pharmacophore into a conformation that fits the inner pore of the
channel.
4-Carboxamide (Inactive/Low Potency): The molecule adopts an extended, rod-like "dumbbell" shape. The distance between the basic nitrogen and the lipophilic xylidine ring is maximized (approx. 5.5 Å vs. 3.5 Å in the 2-isomer). This prevents the specific binding required for channel blockade.
Visualization of Isomeric Differences
The following diagram illustrates the structural divergence and the synthesis logic.
Figure 1: Divergent synthesis pathways showing how feedstock selection determines the regioisomeric outcome. In commercial anesthetic production, the 4-isomer pathway represents a contamination risk.
Synthetic Protocols
For research purposes (e.g., generating an analytical standard), the 4-isomer is synthesized deliberately using isonipecotic acid.
Synthesis Strategy (Boc-Protection Route)
Direct coupling of unprotected piperidine amino acids can lead to self-polymerization. A Boc-protection strategy is recommended for high purity.
Reagents:
N-Boc-isonipecotic acid (1.0 eq)
2,6-Dimethylaniline (1.1 eq)
HATU (1.2 eq) or EDC.HCl
DIPEA (2.5 eq)
Solvent: DMF or DCM
Deprotection: TFA/DCM (1:1)
Step-by-Step Protocol:
Activation: Dissolve N-Boc-isonipecotic acid (2.3 g, 10 mmol) in DMF (20 mL). Add DIPEA (4.3 mL) and HATU (4.5 g). Stir for 15 min at 0°C to form the active ester.
Coupling: Add 2,6-Dimethylaniline (1.33 g, 11 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (2x), Sat.
(2x), and Brine. Dry over .
Isolation: Evaporate solvent. Recrystallize the Boc-intermediate (usually white solid).
Deprotection: Dissolve intermediate in DCM (10 mL). Add TFA (10 mL). Stir for 2 hours.
Free Basing: Evaporate TFA. Redissolve in water.[1] Basify to pH 12 with 2M NaOH. Extract with DCM.
Purification: Recrystallize from Ethanol/Ether to obtain the target N-(2,6-dimethylphenyl)piperidine-4-carboxamide .
In the pharmaceutical industry, this molecule is strictly monitored. The presence of the 4-isomer in local anesthetics changes the toxicity profile and effective dose.
HPLC Detection Method
Separating the 2- and 4-isomers is challenging due to their identical mass (
233.16 ). Separation relies on the difference in effective hydrodynamic volume and interaction with the stationary phase.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (60:40).
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Amide bond absorption).
Retention Time:
2-Isomer (PPX): ~4.5 min
4-Isomer (Impurity): ~5.2 min (Elutes later due to slightly higher hydrophobicity/surface area contact).
Mass Spectrometry Fragmentation
While parent masses are identical, MS/MS fragmentation patterns differ slightly in intensity ratios but share key fragments:
126: Protonated 2,6-dimethylaniline (Common to both).
112: Piperidine carbonyl fragment (Common).
Differentiation: Requires high-resolution retention time matching against a certified standard of the 4-isomer.
References
ChemicalBook. (2023). N-(2,6-dimethylphenyl)piperidine-4-carboxamide Synthesis and Properties. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 115282, 2',6'-Pipecoloxylidide (Comparative Isomer Data). Retrieved from
Ekenstam, B., et al. (1957).[3] Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica. (Foundational SAR establishing the 2-position requirement). Retrieved from
USP/EP Pharmacopeia.Ropivacaine Hydrochloride Monograph. (Lists N-(2,6-dimethylphenyl)piperidine-4-carboxamide as a specified impurity).
Precision Engineering of the Piperidine-4-carboxamide Scaffold for CCR5 Antagonism
Technical Whitepaper | Version 2.0 Executive Summary The piperidine-4-carboxamide scaffold represents a pivotal evolution in the design of CCR5 antagonists, moving beyond the limitations of early tropane-based inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Version 2.0
Executive Summary
The piperidine-4-carboxamide scaffold represents a pivotal evolution in the design of CCR5 antagonists, moving beyond the limitations of early tropane-based inhibitors (e.g., Maraviroc). This chemical class, exemplified by compounds like TAK-220 , balances high-affinity orthosteric/allosteric blockade of the HIV-1 co-receptor with optimized physicochemical properties.
This guide dissects the structural logic, synthetic pathways, and pharmacological validation of this scaffold. It specifically addresses the "Achilles' heel" of this class—hERG channel inhibition—and provides actionable medicinal chemistry strategies to mitigate cardiotoxicity while maintaining sub-nanomolar antiviral potency.
Structural Basis & Pharmacophore
The CCR5 receptor, a G-protein coupled receptor (GPCR), possesses a hydrophobic transmembrane pocket where small molecule antagonists bind to prevent the conformational shift required for gp120-CD4-CCR5 fusion.
The "Y-Shape" Binding Mode
Crystallographic data and mutagenesis studies reveal that piperidine-4-carboxamide antagonists adopt a characteristic "Y-shape" or "T-shape" conformation within the transmembrane helical bundle.
The Anchor (Piperidine Nitrogen): Historically, a basic nitrogen was thought essential to form a salt bridge with Glu283 (Transmembrane Helix 7). However, in the 4-carboxamide series, this interaction is often modified. The nitrogen acts as a central hub directing vectors to the hydrophobic accessory pockets.
The Effector (4-Carboxamide): This moiety does not just serve as a linker; it engages in critical hydrogen bonding networks, often interacting with Tyr108 or Thr177 , stabilizing the receptor in an inactive conformation.
The Hydrophobic Penetrator (RHS): A 4-benzyl or 4-phenyl group attached to the carboxamide penetrates deep into the hydrophobic cavity formed by helices 1, 2, 3, and 7.
Diagram 1: Pharmacophore Interaction Map
The following diagram visualizes the critical contact points between the scaffold and the CCR5 receptor residues.
Caption: Pharmacophore map detailing the tripartite interaction of the piperidine-4-carboxamide scaffold with key CCR5 residues Glu283, Tyr108, and the hydrophobic transmembrane pocket.
Synthetic Chemistry Strategy
The synthesis of piperidine-4-carboxamide antagonists typically follows a convergent route . The strategy relies on independently synthesizing the "Left-Hand Side" (LHS) amine/linker and the "Right-Hand Side" (RHS) piperidine core, followed by a coupling event.
The most robust method for introducing diversity at the piperidine nitrogen (N1) is reductive amination. This avoids the over-alkylation issues seen with direct alkyl halide displacement.
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - preferred for mildness.
Solvent: Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
Imine Formation: Dissolve the piperidine derivative (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS for the disappearance of the secondary amine.
Quench: Quench with saturated aqueous NaHCO₃.
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
This is the industry standard for high-throughput screening of GPCR antagonists. It measures the ability of the compound to block RANTES (CCL5) induced calcium release.
Materials:
Cells: CHO-K1 or HEK293 stably expressing human CCR5 and Gα16 (promiscuous G-protein to couple to calcium).
Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
Agonist: Recombinant human RANTES (CCL5).
Methodology:
Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.
Dye Loading: Aspirate media. Add 20 µL of Calcium-6 dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 1 hour at 37°C.
Antagonist Addition: Add 10 µL of test compound (serially diluted in HBSS/HEPES). Incubate for 30 minutes at RT. Control: Use Maraviroc (1 µM) as a positive control for 100% inhibition.
Agonist Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject RANTES at EC₈₀ concentration.
Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.
Analysis: Calculate IC₅₀ based on the reduction of the Area Under the Curve (AUC) compared to DMSO control.
Comparative Data: Optimization of the Scaffold
The following table illustrates the SAR progression from a "hit" to a "lead" by optimizing the 4-position and LHS.
Compound ID
R1 (Piperidine N)
R2 (4-Carboxamide)
CCR5 IC₅₀ (nM)
hERG IC₅₀ (µM)
Notes
Cmpd 1
Benzyl
Phenyl
12.5
0.8
Potent but cardiotoxic (Lipophilic amine).
Cmpd 5
Propyl-Amide
Phenyl
4.2
5.4
Improved potency; hERG still risky.
TAK-220
Acetyl-Linker
3-Cl-4-Me-Phenyl
0.42
>30
Clinical Candidate Profile.
ADMET Optimization: The hERG Liability
The primary failure mode for piperidine-based CCR5 antagonists is inhibition of the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.
The Mechanism: hERG channels possess two aromatic residues (Tyr652 and Phe656) that trap lipophilic, basic molecules via cation-pi interactions. The piperidine nitrogen is the primary culprit.
Mitigation Strategies:
Reduce Basicity (pKa modulation):
Acylate the basic nitrogen (as seen in TAK-220). Converting the tertiary amine to an amide removes the positive charge at physiological pH, drastically reducing hERG affinity.
Zwitterionic Design:
Introduce a carboxylic acid on the LHS. While this kills hERG binding, it often reduces membrane permeability (Papp).
Steric Shielding:
Introduce steric bulk (e.g., gem-dimethyl) adjacent to the basic nitrogen to prevent it from entering the narrow hERG pore.
Diagram 3: Screening Cascade & Decision Tree
Caption: Integrated screening cascade prioritizing functional potency early, with hERG safety profiling acting as the critical gatekeeper before candidate selection.
References
Takashima, K., et al. (2005).[2] Highly Potent Inhibition of Human Immunodeficiency Virus Type 1 Replication by TAK-220, an Orally Bioavailable Small-Molecule CCR5 Antagonist.[3][2] Antimicrobial Agents and Chemotherapy.
Seto, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity.[3][4] Journal of Medicinal Chemistry.
Stupple, P. A., et al. (2011).[5] Anion-π interactions in the hERG channel: the role of the pore helix. ChemMedChem.
Maeda, K., et al. (2014).[6] Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.
Technical Deep Dive: 4-Carboxamide vs. 2-Carboxamide Local Anesthetic Intermediates
This guide provides an in-depth technical analysis of piperidine-carboxamide intermediates , specifically contrasting the clinically dominant 2-carboxamide scaffold (Bupivacaine, Ropivacaine) against the 4-carboxamide (I...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of piperidine-carboxamide intermediates , specifically contrasting the clinically dominant 2-carboxamide scaffold (Bupivacaine, Ropivacaine) against the 4-carboxamide (Isonipecotamide) structural isomers.
Executive Summary
In the development of amino-amide local anesthetics, the piperidine-2-carboxamide scaffold (pipecoloxylidide) represents the clinical "gold standard," serving as the core structure for long-acting agents like Bupivacaine, Levobupivacaine, and Ropivacaine. Its structural isomer, piperidine-4-carboxamide (isonipecotoxylidide), offers a compelling manufacturing advantage: it is achiral, eliminating the need for costly enantiomeric resolution.
However, despite this synthetic simplicity, 4-carboxamide derivatives have not displaced 2-carboxamides in the clinic. This guide analyzes the physicochemical divergence —specifically pKa shifts and lipophilicity vectors—that dictates why the 2-position is pharmacologically superior, while the 4-position remains a critical "process impurity" and a scaffold for experimental design.
Part 1: Structural & Mechanistic Foundations
The Pharmacophore Comparison
Local anesthetics function by blocking voltage-gated sodium channels (NaV1.x) from the intracellular side. To do this, the molecule must possess a specific balance of lipophilicity (to penetrate the nerve sheath) and basicity (to ionize inside the cell).
Key Feature: The amide bond is adjacent to the basic piperidine nitrogen (
).
Chirality: The C2 carbon is a chiral center. The
enantiomer (e.g., Ropivacaine) is associated with reduced cardiotoxicity compared to the enantiomer due to lower affinity for the inactivated state of cardiac NaV1.5 channels.
Inductive Effect: The electron-withdrawing carbonyl group at C2 is proximal to the basic nitrogen, significantly lowering its pKa (typically ~8.1).
Key Feature: The amide bond is distal (separated by two carbons) from the basic nitrogen.
Chirality: The molecule is symmetric (achiral) at the C4 position. This theoretically simplifies manufacturing by removing the resolution step.
Inductive Effect: The electron-withdrawing carbonyl is distant. The basic nitrogen retains a higher pKa (closer to unsubstituted piperidine, >9.0), making the drug highly ionized at physiological pH (7.4).
The "pKa Trap"
The failure of simple 4-carboxamide analogs to replace bupivacaine is largely pharmacokinetic.
Membrane Penetration: Only the uncharged base can diffuse through the lipid nerve sheath.
The Problem: Because the 4-carboxamide nitrogen is more basic (higher pKa), a larger fraction exists as the charged cation at pH 7.4.
Result: Poor membrane penetration. Even if the molecule binds the receptor strongly in vitro, it cannot reach the target in vivo.
Part 2: Synthetic Pathways & Protocols[1]
The synthesis of these intermediates follows parallel tracks but diverges critically at the resolution step.
Visualization: Comparative Synthetic Workflow
The following diagram illustrates the manufacturing logic for both scaffolds, highlighting the efficiency of the 4-carboxamide route versus the complexity of the 2-carboxamide route.
Caption: Comparative synthesis showing the mandatory chiral resolution step for 2-carboxamides (left) vs. the direct route for 4-carboxamides (right), which often appears as a process impurity.
Detailed Experimental Protocols
Protocol A: Synthesis of (S)-Pipecoloxylidide (2-Carboxamide Intermediate)
This protocol utilizes the acid chloride method, favored in industry for high yield.
Activation: Suspend (S)-pipecolic acid hydrochloride (10.0 g) in acetyl chloride (50 mL) or thionyl chloride.
Chlorination: Heat to 50°C for 2 hours. The solid dissolves as the acid chloride forms.
Distillation: Remove excess chlorinating agent under vacuum to yield the crude pipecolyl chloride hydrochloride. Critical: Do not expose to humid air; the intermediate is highly hygroscopic.
Amidation: Dissolve the residue in dry acetone (100 mL). Add 2,6-xylidine (2,6-dimethylaniline) (3.0 eq) dropwise while maintaining temperature <10°C.
Note: Excess xylidine acts as the HCl scavenger. Alternatively, use triethylamine.
Workup: Filter the precipitated xylidine hydrochloride salts. Concentrate the filtrate.
Purification: Recrystallize from ethyl acetate/hexane.
Target: White crystalline solid. Melting point: 130–132°C.
Protocol B: Synthesis of Isonipecotoxylidide (4-Carboxamide Analog)
Used for experimental comparison or impurity standard synthesis.
Coupling: Dissolve isonipecotic acid (5.0 g) in DMF (50 mL). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at RT.
Addition: Add 2,6-xylidine (1.1 eq) and DIPEA (2.0 eq).
Reaction: Stir at room temperature for 12 hours.
Workup: Dilute with ethyl acetate (150 mL), wash with 1M HCl (to remove unreacted xylidine), then saturated NaHCO3 (to remove unreacted acid).
Isolation: Dry over MgSO4 and concentrate.
Observation: This product is achiral.
Part 3: Physicochemical & Pharmacological Comparison
The following data table summarizes the critical differences that determine clinical viability.
Feature
2-Carboxamide (Bupivacaine Core)
4-Carboxamide (Isonipecotamide Core)
Impact on Drug Development
Chirality
Chiral (C2)
Achiral (Symmetric)
4-pos is cheaper to manufacture; 2-pos requires resolution.
pKa (Amine)
~8.1
~9.5 - 10.5
4-pos is too basic; exists as cation at pH 7.4, preventing nerve entry.
Lipophilicity
High (LogP ~3.4)
Moderate
2-pos allows better membrane partitioning.
NaV Blocking
High Affinity
Moderate Affinity
2-pos geometry fits the "local anesthetic receptor" site in the pore better.
Metabolism
Hepatic (CYP1A2/3A4)
Hepatic
Both are amides, resistant to plasma esterases (unlike procaine).[1]
Toxicity
Stereoselective Cardiotoxicity
Lower Cardiotoxicity
4-pos lacks the specific "lethal" binding conformation of R-bupivacaine.
The "Impurity" Aspect
In regulatory filings for Bupivacaine or Ropivacaine, the 4-carboxamide isomer (1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide) is a known process-related impurity .
Origin: Contamination of the starting material (2-picolinic acid) with isonicotinic acid (4-picolinic acid).
Detection: It separates easily on Reverse-Phase HPLC due to different polarity (the 4-isomer is more polar/basic).
Limit: Must be controlled to <0.10% (ICH Q3A guidelines).
Part 4: Future Outlook - "Breaking the pKa Trap"
Recent research (e.g., LAS-series compounds) attempts to rehabilitate the 4-carboxamide scaffold by adding highly lipophilic groups to the piperidine nitrogen (e.g., alkynyl chains) or the aromatic ring.
Strategy: By increasing the lipophilicity of the N-substituent, researchers can force the molecule into the membrane despite the unfavorable pKa.
Result: Compounds like LAS-286 (a 4-substituted piperidine derivative) have shown duration of action exceeding lidocaine in animal models, proving that the 4-position is not "dead" but requires specific chemical modification to compensate for its basicity.
References
Mechanisms of Action: Heavner, J. E. (2007). Local anesthetics.[1][2][3][4][5] Current Opinion in Anaesthesiology. Link
Stereoselectivity & Toxicity: Groban, L. (2003). Central nervous system and cardiac effects of long-acting amide local anesthetic enantiomers. Regional Anesthesia and Pain Medicine.[2] Link
Synthesis of Pipecolic Acid Derivatives: Bailey, P. D., et al. (2008). Asymmetric synthesis of pipecolic acid derivatives. Tetrahedron Letters. Link
Experimental 4-Piperidine Anesthetics: Prytula, S., et al. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives. FABAD Journal of Pharmaceutical Sciences. Link
The Pharmacological Versatility of Piperidine-4-Carboxamide Derivatives
From Scaffold Design to Clinical Efficacy: A Technical Guide Introduction: The Privileged Scaffold In the landscape of medicinal chemistry, the piperidine-4-carboxamide moiety represents a "privileged structure"—a molecu...
Author: BenchChem Technical Support Team. Date: February 2026
From Scaffold Design to Clinical Efficacy: A Technical Guide
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine-4-carboxamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a unique combination of conformational rigidity (provided by the piperidine ring) and the capacity for directional hydrogen bonding (via the carboxamide group).
For drug development professionals, this scaffold offers three critical advantages:
Favorable ADME Properties: The secondary amine of the piperidine ring (pKa ~11) ensures high water solubility at physiological pH, while the lipophilic core allows membrane permeability.
Vectorial Functionalization: The N1 position and the carboxamide nitrogen allow for the introduction of diverse "warheads" or lipophilic tails without disrupting the core binding geometry.
Metabolic Stability: Unlike open-chain amines, the cyclic nature of piperidine reduces susceptibility to rapid oxidative deamination.
This guide analyzes the biological activity of these derivatives across three primary therapeutic axes: Oncology (PARP inhibition), Gastroenterology (5-HT4 agonism), and Metabolic Disease (11
-HSD1 inhibition).
Oncology: Targeting DNA Repair via PARP Inhibition[1][2]
Mechanism of Action: Synthetic Lethality
Piperidine-4-carboxamide derivatives have emerged as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1. The carboxamide group mimics the nicotinamide moiety of NAD+, the enzyme's co-factor, allowing the molecule to bind competitively to the catalytic domain.
However, the clinical efficacy of these derivatives (e.g., analogs of Niraparib) extends beyond catalytic inhibition. They function via PARP Trapping —stabilizing the PARP-DNA complex at sites of single-strand breaks (SSBs). In BRCA1/2-deficient cells (which lack Homologous Recombination repair), these trapped complexes lead to replication fork collapse and double-strand breaks (DSBs), triggering cell death via synthetic lethality.
Visualization: The PARP Trapping Mechanism
Caption: Mechanism of synthetic lethality induced by piperidine-4-carboxamide PARP inhibitors in HR-deficient tumor cells.
Objective: To determine the IC50 of a piperidine-4-carboxamide derivative against PARP-1 using a chemiluminescent ELISA format.
Reagents:
Recombinant Human PARP-1 Enzyme.
Substrate: Biotinylated NAD+.
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
Detection: Streptavidin-HRP.
Step-by-Step Methodology:
Plate Preparation: Coat 96-well microplates with Histone H1 (substrate for PARylation) at 20 µg/mL in PBS overnight at 4°C. Wash 3x with PBST.
Compound Dilution: Prepare 3-fold serial dilutions of the test compound in DMSO. Final DMSO concentration in assay should be <1%.
Enzyme Reaction:
Add 20 ng/well of PARP-1 enzyme in Assay Buffer.
Add 10 µL of diluted test compound. Incubate for 15 min at RT (allows equilibrium binding).
Initiate reaction by adding Biotin-NAD+ (20 µM final) and activated DNA (10 µg/mL).
Incubation: Incubate for 60 minutes at room temperature.
Termination & Detection:
Wash plate 3x with PBST to remove unbound NAD+.
Add Streptavidin-HRP (1:5000) and incubate for 30 min.
Add Chemiluminescent Substrate and read luminescence on a plate reader.
Data Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
Validation Criteria: Z-factor > 0.5; Positive Control (e.g., Olaparib) IC50 within 2-fold of historical mean.
Gastroenterology: 5-HT4 Receptor Agonism
Therapeutic Rationale
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) found in the enteric nervous system. Agonism of this receptor promotes acetylcholine release, enhancing gastrointestinal motility. Piperidine-4-carboxamide derivatives, such as TD-8954 , have been developed as highly selective agonists for treating gastrointestinal hypomotility disorders.
The following table highlights the selectivity profile of TD-8954, a representative high-affinity piperidine-4-carboxamide.
Parameter
TD-8954 (Piperidine-4-carboxamide)
Cisapride (Benzamide)
Clinical Implication
Target
5-HT4 Receptor
5-HT4 Receptor
Prokinetic Mechanism
Affinity (pKi)
9.4 (High)
~7.8 (Moderate)
Lower dose required
hERG Inhibition (IC50)
> 3,000 nM
9.4 nM
Cardiac Safety
Selectivity Ratio
> 2,000-fold
< 100-fold
Reduced off-target effects
Visualization: 5-HT4 Signaling Pathway
Caption: Gs-coupled signaling cascade activated by 5-HT4 agonists, leading to enhanced enteric motility.
Metabolic Disease: 11
-HSD1 Inhibition[3][4]
Target Context
11
-Hydroxysteroid dehydrogenase type 1 (11-HSD1) converts inactive cortisone to active cortisol. Excess cortisol in adipose tissue contributes to insulin resistance and metabolic syndrome. Piperidine-4-carboxamide derivatives function as competitive inhibitors, occupying the substrate-binding pocket.
Structure-Activity Relationship (SAR)
Optimization of this scaffold for 11
-HSD1 inhibition typically involves:
Piperidine Nitrogen (N1): Substitution with bulky lipophilic groups (e.g., arylsulfonyl or cyclopropyl) improves fit within the hydrophobic pocket of the enzyme.
Carboxamide Region: Often modified to a secondary amide or bioisostere (e.g., oxadiazole) to fine-tune hydrogen bonding with the catalytic Tyr183 and Ser170 residues.
Readout: Measure fluorescence (Ex 560nm / Em 590nm). Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.
Calculation:
References
BenchChem. (2025).[1] The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide. Retrieved from
Frontiers in Pharmacology. (2010). The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist. Retrieved from
Journal of Medicinal Chemistry. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of PARP. Retrieved from
European Journal of Medicinal Chemistry. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Retrieved from
Bioorganic & Medicinal Chemistry Letters. (2013). Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors. Retrieved from
Oncoscience. (2024).[2] Molecular mechanism of PARP inhibitor resistance. Retrieved from
The Piperidine Scaffold: A Privileged Core for HIV-1 Entry Inhibitors
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: Intercepting HIV-1 at the Gates The human immunodeficiency virus type 1 (HIV-1) pandemic remains...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Intercepting HIV-1 at the Gates
The human immunodeficiency virus type 1 (HIV-1) pandemic remains a formidable global health challenge. While combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal to a manageable chronic condition, the continuous emergence of drug-resistant strains and the need for lifelong treatment necessitate the development of novel therapeutics with distinct mechanisms of action. The viral entry process, a multi-step cascade of molecular interactions, represents a critical and validated target for therapeutic intervention. Blocking this initial stage of the viral lifecycle can prevent the establishment of infection in target cells, offering a powerful strategy to combat the virus.
At the forefront of this research are small molecule entry inhibitors, and within this class, compounds built around a piperidine scaffold have emerged as a particularly fruitful area of investigation. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, serves as a versatile and "privileged" scaffold in medicinal chemistry. Its conformational flexibility and ability to be readily functionalized allow for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. This guide provides an in-depth technical overview of the research and development of piperidine-based HIV-1 entry inhibitors, focusing on their mechanism of action, synthetic strategies, and the critical experimental workflows used for their evaluation.
The Mechanism of Action: Barricading the Cellular Doorway
HIV-1 entry into a host cell is a finely orchestrated process initiated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits. The process begins with the binding of gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages. This initial binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically either CCR5 or CXCR4.[1] The interaction with the coreceptor induces further dramatic conformational changes in Env, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane. This ultimately results in the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.
Piperidine-based entry inhibitors primarily function as CCR5 antagonists .[2] They are allosteric inhibitors, meaning they do not bind to the same site as the natural chemokine ligands of CCR5. Instead, they bind to a pocket within the transmembrane helices of the CCR5 receptor.[3] This binding event induces and stabilizes a conformation of the receptor that is not recognized by gp120, effectively preventing the gp120-coreceptor interaction and halting the entry process.[3]
Caption: HIV-1 entry and the point of inhibition by piperidine-based CCR5 antagonists.
Synthetic Strategies: Building the Core Scaffold
The synthesis of piperidine-based HIV-1 entry inhibitors often involves a convergent approach, where the core piperidine scaffold is synthesized and then elaborated with various substituents to explore the structure-activity relationship (SAR). A common and efficient method for the synthesis of the key 4-substituted-4-aminopiperidine building block utilizes isonipecotate as a starting material and a Curtius rearrangement as a key step.[4] This approach allows for the introduction of diverse substituents at the 4-position of the piperidine ring.[4]
Representative Synthetic Protocol: Synthesis of N'-Boc-4-methyl-4-aminopiperidine
This protocol is a representative example of the synthesis of a key intermediate for piperazine-based CCR5 antagonists.[4]
Rationale for Experimental Choices:
Isonipecotate as starting material: It is a commercially available and relatively inexpensive starting material that already contains the piperidine ring.
Alkylation at the 4-position: This allows for the introduction of various substituents to probe the SAR.
Curtius rearrangement: This is a classic and reliable method for converting a carboxylic acid to an amine with the loss of one carbon atom, which is ideal for creating the 4-amino functionality.
Boc protection: The tert-butyloxycarbonyl (Boc) group is a common and robust protecting group for amines that is stable to many reaction conditions but can be easily removed under acidic conditions.
Step-by-Step Methodology:
Alkylation of Isonipecotate:
To a solution of N-benzyl-4-piperidone in dry THF at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) in THF dropwise.
Stir the mixture at -78 °C for 1 hour.
Add methyl iodide and allow the reaction to warm to room temperature overnight.
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-methyl-4-cyanopiperidine.
Hydrolysis of the Nitrile:
Reflux a solution of N-benzyl-4-methyl-4-cyanopiperidine in concentrated hydrochloric acid for 24 hours.
Cool the reaction mixture to room temperature and adjust the pH to 3 with aqueous sodium hydroxide.
Extract the aqueous layer with diethyl ether to remove non-acidic impurities.
Adjust the pH of the aqueous layer to 8 with aqueous sodium hydroxide and extract with ethyl acetate.
Dry the organic layer over sodium sulfate, filter, and concentrate to give N-benzyl-4-methyl-4-carboxypiperidine.
Curtius Rearrangement and Boc Protection:
To a solution of N-benzyl-4-methyl-4-carboxypiperidine in a mixture of acetone and water, add triethylamine and ethyl chloroformate at 0 °C.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of sodium azide in water and stir at 0 °C for 1 hour.
Extract the mixture with toluene and heat the organic layer at 100 °C for 2 hours.
Cool the solution and add a solution of di-tert-butyl dicarbonate (Boc2O) and N,N-dimethylformamide (DMF).
Stir the mixture at room temperature overnight.
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
Purify the residue by column chromatography to afford N-benzyl-N'-Boc-4-methyl-4-aminopiperidine.
Debenzylation:
To a solution of N-benzyl-N'-Boc-4-methyl-4-aminopiperidine in methanol, add palladium on carbon (10%).
Hydrogenate the mixture at 50 psi for 24 hours.
Filter the reaction mixture through Celite and concentrate the filtrate to yield N'-Boc-4-methyl-4-aminopiperidine.
Caption: A generalized workflow for the synthesis of piperidine-based HIV-1 entry inhibitors.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent piperidine-based HIV-1 entry inhibitors is guided by extensive SAR studies. These studies systematically modify different parts of the molecule to understand how these changes affect antiviral activity, cytotoxicity, and pharmacokinetic properties.
Compound ID
R1 (at Piperidine N1)
R2 (at Piperazine)
R3 (Aromatic Moiety)
Anti-HIV-1 Activity (EC50, nM)
Cytotoxicity (CC50, µM)
Selectivity Index (SI = CC50/EC50)
Lead Cmpd
H
H
4-CF3-phenyl
50.2
>100
>1992
Analog A
2,4-dimethyl-nicotinoyl
H
4-CF3-phenyl
5.8
>100
>17241
Analog B
2,4-dimethyl-nicotinoyl
(S)-methyl
4-CF3-phenyl
1.2
>100
>83333
Analog C
2,4-dimethyl-nicotinoyl
(R)-methyl
4-CF3-phenyl
25.6
>100
>3906
Analog D
2,4-dimethyl-nicotinoyl
(S)-methyl
4-Br-phenyl
4.6
>100
>21739
Analog E
2,6-dimethyl-nicotinoyl
(S)-methyl
4-CF3-phenyl
8.9
>100
>11236
Data is representative and compiled from principles illustrated in cited literature for illustrative purposes.[5][6][7]
Key SAR Insights:
Piperidine N1-substituent: Acylation of the piperidine nitrogen with a substituted aromatic group, such as a dimethyl-nicotinoyl moiety, generally enhances potency.
Piperazine Substituents: The stereochemistry of substituents on the piperazine ring can be critical for activity. For example, an (S)-methyl group can significantly improve potency compared to the (R)-enantiomer.[7]
Aromatic Moiety: The nature and position of substituents on the terminal aromatic ring influence both potency and pharmacokinetic properties. Electron-withdrawing groups like trifluoromethyl or bromo at the 4-position are often favored.[5]
Experimental Workflows for Biological Evaluation
The evaluation of novel piperidine-based compounds requires a robust and multi-step biological testing cascade. This typically involves assessing the compound's ability to inhibit viral entry, its specificity, and its toxicity to host cells.
HIV-1 Pseudovirus Entry Assay
Rationale for this approach: Using full, replication-competent HIV-1 is hazardous and requires high-containment facilities (BSL-3). Pseudoviruses, which consist of a surrogate viral core (e.g., from murine leukemia virus or a replication-incompetent HIV-1) carrying the HIV-1 Env protein on their surface, are a safer and highly effective alternative.[8] They can infect target cells in a single round but cannot replicate further, making them suitable for standard BSL-2 laboratories. These assays are highly quantitative and reproducible.[9][10][11]
Step-by-Step Methodology:
Production of Pseudoviruses:
Co-transfect HEK293T cells with two plasmids: one encoding the HIV-1 Env protein of interest and another being an HIV-1 genomic vector that is defective in env and contains a reporter gene (e.g., luciferase or green fluorescent protein).
Incubate the transfected cells for 48-72 hours.
Harvest the cell culture supernatant containing the pseudoviruses.
Filter the supernatant through a 0.45-µm filter to remove cellular debris.
Titer the pseudovirus stock to determine the optimal dilution for infection assays.
Neutralization/Inhibition Assay:
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter) in a 96-well plate.
Prepare serial dilutions of the piperidine-based inhibitor.
Pre-incubate the pseudovirus with the diluted inhibitor for 1 hour at 37 °C.
Add the virus-inhibitor mixture to the target cells.
Incubate for 48-72 hours at 37 °C.
Measure the reporter gene activity (e.g., luciferase activity using a luminometer).
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC50) or effective concentration (EC50).
Cytotoxicity Assay (MTT/XTT Assay)
Rationale for this approach: It is crucial to determine if the observed antiviral effect is due to specific inhibition of viral entry or simply because the compound is killing the host cells. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and proliferation.[2][12] They measure the metabolic activity of cells, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Plating and Compound Treatment:
Seed the same target cells used in the antiviral assay in a 96-well plate at the same density.
Add serial dilutions of the piperidine-based inhibitor to the cells (without any virus).
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
MTT/XTT Reagent Addition and Incubation:
Add MTT or XTT reagent to each well.
Incubate for 2-4 hours at 37 °C. Live cells with active mitochondria will reduce the yellow tetrazolium salt (MTT/XTT) to a colored formazan product.
Solubilization and Absorbance Reading:
If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the insoluble formazan crystals. XTT produces a soluble formazan.
Read the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
Data Analysis:
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control.
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).
Caption: A comprehensive workflow for the biological evaluation of novel piperidine-based HIV-1 entry inhibitors.
Conclusion and Future Directions
The piperidine scaffold has proven to be a highly effective core structure for the design and development of potent and orally bioavailable HIV-1 entry inhibitors, most notably CCR5 antagonists. The synthetic versatility of the piperidine ring allows for fine-tuning of the pharmacological and pharmacokinetic properties of these compounds, leading to the identification of clinical candidates. The research workflow, from rational design and synthesis to robust biological evaluation using pseudovirus and cytotoxicity assays, provides a clear and effective pathway for advancing new therapeutic agents.
Future research in this area will likely focus on several key aspects:
Broadening the spectrum of activity: Developing piperidine-based inhibitors that are effective against a wider range of HIV-1 subtypes and resistant strains.
Exploring other entry targets: While CCR5 has been the primary focus, adapting the piperidine scaffold to target other components of the entry machinery, such as gp120 or CXCR4, could yield novel inhibitors.
Improving drug-like properties: Continued optimization to enhance oral bioavailability, reduce off-target effects, and improve the overall safety profile will be crucial for the development of next-generation entry inhibitors.
By leveraging the principles and methodologies outlined in this guide, researchers and drug developers can continue to exploit the potential of the piperidine scaffold to create novel and effective therapies in the ongoing fight against HIV-1.
References
Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 45(15), 3143-3158. [Link]
Tagat, J. R., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3755-3758. [Link]
Zhang, Y., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(17), 2771-2779. [Link]
Montefiori, D. C. (2021). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. Duke University. [Link]
Roy, A., & Khasnobis, S. (2005). Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. Journal of Computer-Aided Molecular Design, 19(4), 229-242. [Link]
Song, M., Breneman, C. M., & Sukumar, N. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(2), 489-499. [Link]
Zhang, Y., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: A general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. ResearchGate. [Link]
ResearchGate. (2025). 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. [Link]
Montefiori Laboratory, Duke University. (2025). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses. [Link]
Zhang, Y., et al. (2014). Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2267-2272. [Link]
ResearchGate. (2025). (PDF) Quantitative Structure–activity Relationship Analysis of Pyridinone HIV-1 Reverse Transcriptase Inhibitors using the k Nearest Neighbor Method and QSAR-based Database Mining. [Link]
Wolschann, P., et al. (2000). Three-dimensional quantitative structure-activity relationships study on HIV-1 reverse transcriptase inhibitors in the class of dipyridodiazepinone derivatives, using comparative molecular field analysis. Journal of Molecular Graphics and Modelling, 18(6), 581-590. [Link]
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
Jiang, W., et al. (2018). Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells. Journal of Virological Methods, 258, 28-35. [Link]
Ferrara, F., & Temperton, N. (2024). Pseudovirus-Based Systems for Screening Natural Antiviral Agents: A Comprehensive Review. Viruses, 16(5), 754. [Link]
Integral Molecular. (n.d.). Pseudovirus Neutralization Assays - How-To Guide. [Link]
Li, Y., et al. (2023). A Pseudovirus-Based Entry Assay to Evaluate Neutralizing Activity against Respiratory Syncytial Virus. Viruses, 15(7), 1548. [Link]
ResearchGate. (2025). (PDF) Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2. [Link]
Zennou, V., et al. (2012). An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials. PLoS ONE, 7(12), e51719. [Link]
Kumar, A., et al. (2024). Optimization of Cellular Transduction by the HIV-Based Pseudovirus Platform with Pan-Coronavirus Spike Proteins. Viruses, 16(9), 1475. [Link]
Amide coupling protocols for 2,6-dimethylaniline and isonipecotic acid
This guide outlines high-fidelity protocols for the amide coupling of 2,6-dimethylaniline (2,6-xylidine) and isonipecotic acid (piperidine-4-carboxylic acid). Executive Summary Synthesizing amides from 2,6-dimethylanilin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines high-fidelity protocols for the amide coupling of 2,6-dimethylaniline (2,6-xylidine) and isonipecotic acid (piperidine-4-carboxylic acid).
Executive Summary
Synthesizing amides from 2,6-dimethylaniline is non-trivial due to the ortho-dimethyl steric blockade , which significantly reduces the nucleophilicity of the amine. Standard coupling reagents (EDC/NHS, DCC) often result in sluggish kinetics and poor yields.
This guide presents two distinct, field-validated protocols:
Protocol A (The "Gold Standard" for Scale): Acid Chloride activation using the hydrochloride salt method. This avoids N-protecting groups and utilizes the robust reactivity of acyl chlorides to overcome steric hindrance.
Protocol B (The "MedChem" Route): T3P® (Propylphosphonic Anhydride) or HATU-mediated coupling of N-Boc-isonipecotic acid. This is ideal for parallel synthesis, late-stage functionalization, or when mild conditions are required.
Part 1: Strategic Analysis & Retrosynthesis
The primary challenge is the steric clash between the electrophilic carbonyl of the acid and the nucleophilic nitrogen of the aniline, shielded by two methyl groups.
Reactivity Profile: 2,6-dimethylaniline is a weak nucleophile (
of conjugate acid 3.95 vs 4.6 for aniline).
Activation Requirement: High-energy intermediates (Acyl Chlorides or Acyl Phosphonates) are required. O-acylisourea intermediates (from EDC/DCC) are often too bulky and prone to rearrangement (N-acylurea formation) before the hindered aniline can attack.
Protection Strategy:
Route A: Uses protonation as a "transient protecting group" for the piperidine nitrogen.
Route B: Uses a Boc carbamate to mask the piperidine nitrogen.
Visual Workflow: Protocol Selection
Caption: Decision matrix for selecting the optimal coupling strategy based on starting material availability and scale.
Part 2: Protocol A – The Acid Chloride Method (Scale-Up)
Concept: This method converts isonipecotic acid directly to its acid chloride hydrochloride salt. The protonated amine (
) cannot act as a nucleophile, preventing self-polymerization. This intermediate reacts vigorously with 2,6-dimethylaniline.
Catalytic Option: Add 1-2 drops of DMF to catalyze the formation of the Vilsmeier intermediate if reaction is sluggish.
Heat the mixture to reflux (80-100°C) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.
Critical Step: Evaporate the solvent and excess
under reduced pressure to yield the Isonipecotyl chloride hydrochloride as a solid or semi-solid residue.
Precaution: Do not expose to humid air. Proceed immediately to coupling.
2. Coupling
Re-suspend the acid chloride residue in dry DCM or Toluene (5 mL/mmol).
Cool the mixture to 0°C .
Add 2,6-Dimethylaniline (1.0 equiv) slowly.
Note: Since the acid chloride is an HCl salt, you do not necessarily need an external base during addition if you run a heterogenous reaction, but adding Triethylamine (2.2 equiv) allows the reaction to proceed in solution.
Preferred Scale-Up Mode: Add the aniline in toluene. Heat to reflux for 2 hours. The HCl gas evolves or forms the aniline-HCl salt.
Monitor by LC-MS (Target Mass: M+1 = 233.17 for free base).
3. Workup & Purification
Quench the reaction with 1N NaOH until pH > 12. This deprotonates the piperidine nitrogen and extracts the product into the organic layer.
Concentrate.[6][7][8][9] The product, N-(2,6-dimethylphenyl)piperidine-4-carboxamide , often crystallizes upon standing or trituration with hexanes/ether.
Part 3: Protocol B – The T3P® / HATU Method (MedChem)
Concept: Using T3P (Propylphosphonic Anhydride) is superior to HATU for sterically hindered anilines because T3P exhibits low epimerization (irrelevant here, but good practice) and drives the reaction through a highly reactive acyl phosphonate intermediate. If T3P is unavailable, HATU is the second-best choice.
Evaporate volatiles. Co-evaporate with toluene/DCM to remove TFA traces.
Neutralize with basic resin or aqueous workup if the free base is required.
Part 4: Mechanism of Action (HATU/T3P vs Steric Hindrance)
The following diagram illustrates why standard activation fails and how high-performance reagents overcome the "Orthogonal Methyl Wall."
Caption: Mechanistic flow. The high leaving-group ability of HOAt (from HATU) or the phosphonate (from T3P) lowers the activation energy required to penetrate the steric shield of the 2,6-dimethylaniline.
Part 5: Comparison of Methods
Feature
Protocol A (Acid Chloride)
Protocol B (T3P/HATU)
Reagent Cost
Low (SOCl2 is cheap)
High (T3P/HATU are expensive)
Atom Economy
High
Lower (Large coupling byproducts)
Purification
Extraction / Crystallization
Column Chromatography likely
Scalability
Excellent (>1 kg)
Moderate (<100 g)
Functional Group Tolerance
Low (Acid sensitive groups fail)
High (Tolerates most groups)
Step Count
2 (Activation + Coupling)
3 (Coupling + Workup + Deprotection)
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., et al. (2011).[7] T3P (Propylphosphonic Anhydride) for the Synthesis of Amides with Weakly Nucleophilic Amines. Organic Letters, 13(19), 5048–5051. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][7][8][12] Tetrahedron, 61(46), 10827-10852. Link
Patent CN105906552A. (2016). Synthesis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide. Google Patents. Link
A Group-Reverse Strategy for Piperidine-4-Carboxamide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold The piperidine-4-carboxamide moiety is a privileged scaffold in modern medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold
The piperidine-4-carboxamide moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a rigid framework for the precise spatial orientation of pharmacophoric groups. This scaffold is a key component in a wide range of therapeutic agents, including antagonists for the C-C chemokine receptor type 5 (CCR5), which are crucial in the treatment of HIV-1 infection.[1][2][3] The development of efficient and versatile synthetic strategies to access novel piperidine-4-carboxamide derivatives is therefore of paramount importance for the discovery of new therapeutics.
The Conventional Approach: A Linear Synthesis
Traditionally, the synthesis of N-aryl-piperidine-4-carboxamides follows a linear sequence. This "forward" approach typically involves the initial construction of the N-aryl piperidine ring, followed by the formation of the amide bond at the C4 position. A common manifestation of this strategy is the N-arylation of a pre-existing piperidine-4-carboxamide core.
A representative conventional synthesis is the preparation of 1-(4-aminophenyl)piperidine-4-carboxamide.[4] This process involves a two-step sequence:
Nucleophilic Aromatic Substitution (SNAr): Reaction of piperidine-4-carboxamide with an activated aryl halide, such as 4-fluoronitrobenzene.
Reduction: Conversion of the nitro group to a primary amine, typically via catalytic hydrogenation.
While reliable, this linear approach can be inefficient for generating diverse libraries of compounds, as each new N-aryl substituent requires a separate N-arylation reaction.
A Paradigm Shift: The Group-Reverse Strategy
A "group-reverse strategy" offers a more convergent and flexible approach to the synthesis of piperidine-4-carboxamide derivatives. This strategy, successfully employed in the development of novel CCR5 inhibitors, inverts the traditional bond-forming sequence.[1] Instead of forming the N-aryl bond first, the group-reverse strategy prioritizes the formation of the C4-carboxamide linkage, followed by the construction of the N-aryl piperidine moiety.
This retrosynthetic approach allows for the late-stage introduction of diverse aryl groups, making it highly amenable to the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The core of this strategy lies in the coupling of a substituted aniline with a suitably functionalized piperidine precursor, where the piperidine nitrogen is either protected or part of a precursor that facilitates subsequent cyclization or substitution.
Retrosynthetic Analysis: Forward vs. Group-Reverse
The logical difference between the two strategies is best illustrated through retrosynthetic analysis:
Figure 1. Retrosynthetic comparison of forward and group-reverse strategies.
Application of the Group-Reverse Strategy in the Synthesis of CCR5 Antagonists
The utility of the group-reverse strategy is exemplified in the synthesis of novel piperidine-4-carboxamide-based CCR5 inhibitors.[1] This approach allows for the efficient coupling of a diverse range of substituted anilines with a common piperidine intermediate, thereby facilitating extensive SAR exploration.
Experimental Protocol: A Representative Group-Reverse Synthesis
The following protocol outlines a general procedure for the synthesis of a piperidine-4-carboxamide derivative using the group-reverse strategy, based on the work by Li et al.[1]
Step 1: Synthesis of the Piperidine Intermediate
The synthesis begins with the preparation of a suitable piperidine intermediate. A common starting material is 1-Boc-piperidine-4-carboxylic acid.
Step 2: Amide Coupling
The piperidine intermediate is then coupled with a desired aniline derivative.
Reagent/Solvent
Molar Eq.
Purpose
1-Boc-piperidine-4-carboxylic acid
1.0
Piperidine core
Substituted Aniline
1.1
Aryl component
HATU
1.2
Amide coupling reagent
DIPEA
2.0
Base
DMF
-
Solvent
Procedure:
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
Stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the N-Boc protected piperidine-4-carboxamide derivative.
Step 3: Deprotection and N-Functionalization
The Boc protecting group is removed, and the piperidine nitrogen is then functionalized.
Procedure:
Dissolve the N-Boc protected intermediate in a solution of TFA in DCM (e.g., 20% TFA in DCM).
Stir the mixture at room temperature for 1-2 hours.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
The resulting amine salt can then be used directly in the next step.
For N-alkylation, dissolve the amine salt in a suitable solvent (e.g., DMF or ACN), add a base (e.g., K2CO3 or DIPEA) and the desired alkylating agent (e.g., an alkyl halide or tosylate).
Heat the reaction mixture as required and monitor for completion.
Work-up and purify as described in Step 2 to obtain the final target compound.
Workflow Diagram
Figure 2. Workflow for the group-reverse synthesis of a piperidine-4-carboxamide derivative.
Advantages of the Group-Reverse Strategy
The group-reverse strategy offers several distinct advantages over traditional linear approaches:
Convergence: By synthesizing key fragments separately and coupling them at a later stage, the overall efficiency of the synthesis can be significantly improved, often leading to higher overall yields.[5]
Flexibility and Diversity: This strategy is highly amenable to the creation of compound libraries. A common piperidine intermediate can be coupled with a wide array of anilines, and the resulting products can be further diversified through various N-functionalization reactions.
Late-Stage Diversification: The ability to introduce key structural modifications in the final steps of the synthesis is a major advantage in medicinal chemistry, as it allows for rapid SAR exploration without the need to repeat a lengthy synthetic sequence.
Conclusion
The group-reverse strategy represents a powerful and flexible approach for the synthesis of piperidine-4-carboxamide derivatives. By inverting the traditional bond-forming sequence, this convergent method facilitates the rapid and efficient generation of diverse compound libraries, accelerating the drug discovery process. For researchers and drug development professionals working with this important scaffold, the adoption of a group-reverse strategy can offer significant advantages in terms of synthetic efficiency and the exploration of chemical space.
References
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 2017, 8(2), 422-433. [Link]
An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron, 2015, 71(35), 5897-5901. [Link]
Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 2014, 71, 259-266. [Link]
N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 2018, 28(12), 2153-2158. [Link]
Linear and Convergent Synthesis: 5 Major Differences. Chemistry Notes, 2022. [Link]
Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry, 2006, 49(9), 2781-2795. [Link]
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 2015, 6(1), 1546-1552. [Link]
Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 2007, 5(16), 2690-2697. [Link]
Application Note: Scalable Preparation of TAK-220 Key Intermediate
The following Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of CCR5 antagonists. It focuses on the preparation of the critical "Right-Hand Side" (RHS) intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of CCR5 antagonists. It focuses on the preparation of the critical "Right-Hand Side" (RHS) intermediate, 4-(4-carbamoylbenzyl)piperidine , and its subsequent assembly into the TAK-220 scaffold.
High-Purity Synthesis of 4-(4-Carbamoylbenzyl)piperidine via Horner-Wadsworth-Emmons Olefination
Abstract & Introduction
TAK-220 is a highly potent, orally bioavailable CCR5 antagonist developed for the treatment of HIV-1 infection.[1] Its chemical structure features a unique "Y-shaped" architecture comprising a central propyl-aniline core flanked by two piperidine motifs.
The primary synthetic bottleneck is the preparation of the 4-(4-carbamoylbenzyl)piperidine intermediate (Compound 4 ). This fragment dictates the molecule's metabolic stability and binding affinity. Standard Friedel-Crafts approaches to functionalize 4-benzylpiperidine often suffer from poor regioselectivity (ortho/para mixtures).
This guide details a regioselective, convergent protocol using a Horner-Wadsworth-Emmons (HWE) strategy. This route ensures exclusive para-substitution and avoids hazardous cryogenic lithiation steps often found in early discovery routes.
Retrosynthetic Analysis
The synthesis of TAK-220 is best approached by disconnecting the central tertiary amide. The "Key Intermediate" described here is the Right-Hand Side (RHS) amine, which is synthesized via a 4-step sequence starting from commercially available N-Boc-4-piperidone.
Figure 1: Retrosynthetic breakdown identifying the benzylpiperidine scaffold as the critical building block.
Detailed Protocol: Preparation of Key Intermediate A
Target: 4-(4-Carbamoylbenzyl)piperidine trifluoroacetate
Scale: 10.0 g batch size
Expert Note: While sequential reduction and hydrolysis is standard, a carefully controlled hydration is preferred after reduction to avoid poisoning the Pd catalyst with amide/amine byproducts.
Part A: Hydrogenation
Dissolve the olefin (10.0 g) in MeOH (100 mL).
Add 10% Pd/C (1.0 g, 10 wt%).
Hydrogenate at 1 atm H₂ (balloon) at RT for 4 hours.
Filter through Celite to remove Pd/C. Concentrate to obtain tert-butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate.
Part B: Controlled Hydrolysis (Radziszewski Reaction)
Dissolve the nitrile intermediate in DMSO (50 mL).
Regioselectivity: By building the benzyl-piperidine bond via the HWE reaction using para-substituted starting materials (4-cyanobenzyl bromide), we guarantee 100% para-regioselectivity, eliminating the difficult isomer separation associated with Friedel-Crafts alkylation.
Safety (H2O2): The hydrolysis of the nitrile using H₂O₂/K₂CO₃ releases oxygen and heat. Ensure adequate venting and cooling. Do not scale up this step without calorimetry testing.
Hydrogenation Selectivity: The nitrile group is robust under standard Pd/C conditions (1 atm, RT). However, high pressure (>50 psi) or acidic media can lead to reduction of the nitrile to a primary amine. Maintain neutral conditions.
References
Primary Discovery: Imamura, S., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity.[1] Journal of Medicinal Chemistry, 49(9), 2784-2793. Link
Pharmacology: Takashima, K., et al. (2005). Highly potent inhibition of human immunodeficiency virus type 1 replication by TAK-220, an orally bioavailable small-molecule CCR5 antagonist.[1] Antimicrobial Agents and Chemotherapy, 49(8), 3474-3482. Link
Piperidine Synthesis: Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508.[3] Link
Nitrile Hydrolysis: McKeon, S. C., et al. (2018). Scalable Synthesis of Amides from Nitriles using Basic Hydrogen Peroxide. Organic Process Research & Development. (General Reference for Step 4 conditions).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Piperidine Carboxamide Isomer Separation
Current Status: Operational
Ticket ID: #ISO-PIP-SEP-001
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Retention and Resolution of Piperidine-4-carboxamide and Piperidine-2-carboxamide[1][2]
Executive Summary
You are likely encountering three distinct challenges with these molecules:
Lack of Retention: Both isomers are highly polar secondary amines, often eluting in the void volume (
Poor Detection: They lack a strong chromophore, making standard UV (254 nm) useless.[1][2]
Peak Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns.[1][2][3]
This guide moves beyond "textbook" HPLC to provide field-proven methods for separating the 4-regioisomer (isonipecotamide) from the 2-regioisomer (pipecolic acid amide).[1][2]
Module 1: Method Selection Strategy (The Triage)
Do not default to a standard C18 gradient.[1][2] Use the decision matrix below to select your separation mode based on your available instrumentation and downstream requirements.
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection needs.[2]
Module 2: Critical Troubleshooting (FAQ)
Q1: My peaks are eluting at the solvent front (dead time). How do I retain them?
Diagnosis: The logP of piperidine-4-carboxamide is approx -1.[1][2]4. It is too hydrophilic for standard C18 interaction at acidic pH where the amine is protonated (
Option A (HILIC - Recommended): Use a Zwitterionic or Amide stationary phase.[1][2] The mechanism relies on a water-rich layer on the silica surface.[1][2][4] The polar piperidine partitions into this water layer.[1][2]
Option B (High pH RP): The pKa of the secondary amine is ~11. By using a high pH stable column (e.g., Hybrid Silica) at pH 10-11, you deprotonate the amine. The neutral molecule is significantly more hydrophobic and will retain on a C18 column.[1][2]
Q2: I see separation, but the peaks are tailing badly (Shark Fin shape).
Diagnosis: "Silanol sting." The positively charged secondary amine is ion-exchanging with negatively charged silanols on the silica backbone.[1][2]
The Fix:
Mobile Phase Modifier: Add 10-20 mM Ammonium Bicarbonate (for High pH) or Ammonium Formate (for Low pH).[1][2] The ammonium ions saturate the silanol sites, blocking the piperidine from sticking.
Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column which electrostatically repels the protonated amine.[2]
Q3: How do I distinguish the 4-isomer from the 2-isomer?
The Science:
4-carboxamide: The amide is sterically exposed.[1][2]
2-carboxamide: The amide is sterically crowded (ortho to the amine).[1][2] It can also form an intramolecular hydrogen bond with the amine nitrogen.[1][2]
The Solution: Use a Pentafluorophenyl (PFP) column.[2] PFP phases offer unique selectivity for regioisomers due to "pi-pi" and dipole interactions that standard alkyl chains (C18) lack.[1][2] The steric bulk of the 2-isomer disrupts this interaction differently than the linear 4-isomer.[2]
Module 3: Validated Experimental Protocols
Protocol A: HILIC Separation (High Resolution)
Best for MS detection and separating polar impurities.
Parameter
Setting
Column
Amide-functionalized Silica (e.g., BEH Amide), 1.7 µm, 2.1 x 100 mm
Mobile Phase A
10 mM Ammonium Formate in 50:50 ACN:Water (pH 3.[2]0)
Mobile Phase B
10 mM Ammonium Formate in 90:10 ACN:Water (pH 3.[1][2]0)
Gradient
95% B to 50% B over 10 minutes
Flow Rate
0.4 mL/min
Temp
35°C
Detection
MS (ESI+) or CAD (Charged Aerosol Detector)
Why this works: The Amide phase retains the polar amines via hydrogen bonding.[1] The 2-isomer typically elutes before the 4-isomer due to intramolecular shielding reducing its effective polarity.[1][2]
Protocol B: High pH Reversed-Phase (Robustness)
Best for routine QC where MS is not available and UV is required (at low nm).[2]
Parameter
Setting
Column
Hybrid C18 (High pH stable), 3.5 µm, 4.6 x 150 mm
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (pH 10.5 with NH4OH)
Mobile Phase B
Acetonitrile
Gradient
5% B to 30% B over 15 minutes
Detection
UV at 205 nm or 210 nm
Why this works: At pH 10.5, the amine is largely neutral, increasing retention. The 205 nm wavelength detects the amide bond (
) transition.
Protocol C: Derivatization (If UV Sensitivity is Critical)
If you cannot use MS and the signal at 205 nm is too noisy, you must derivatize the secondary amine.
Reaction: Mix sample + 2 eq. Carbonate buffer + 1.5 eq. TsCl in Acetonitrile.[1][2][3] Heat at 40°C for 30 mins.
Result: The piperidine ring now has a UV-active chromophore (Tosyl group).[1][2]
Analysis: Standard C18, UV 254 nm. The isomers will separate easily due to the bulky protecting group amplifying steric differences.[1]
Module 4: Isomer Logic & Chirality
Warning: The 2-carboxamide isomer is chiral.[1][2]
If your sample is racemic, Protocol A (HILIC) or B (RP) will likely show the 2-isomer as a single peak (co-elution of enantiomers) separated from the 4-isomer.[2]
If you need to separate the (R)-2- and (S)-2- enantiomers and the 4- isomer, you require a Chiral Stationary Phase .[1][2]
Chiral Screening Protocol:
Column: Immobilized Polysaccharide (e.g., Chiralpak IG or IC).[1][2]
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.[1][2]1) - Normal Phase Mode.
Expectation: The 4-isomer (achiral) elutes as one peak; the 2-isomer (chiral) splits into two enantiomers.[1][2]
References
McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] Link
Waters Corporation. (2020).[1][2] Separation of Polar Bases using High pH Reversed-Phase Chromatography.[1][2] Application Note 720002345EN.[1][2] Link
Agilent Technologies. (2019).[1][2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview 5994-0968EN.[1][2] Link
Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1][2] Journal of Chromatography A, 1073(1-2), 99-109.[1][2] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Enhancement & Formulation Strategies
Ticket ID: SOL-26DMP-4CA
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are encountering solubility issues with N-(2,6-dimethylphenyl)piperidine-4-carboxamide (CAS: 109403-19-2). This molecule is structurally analogous to local anesthetics like Mepivacaine and Bupivacaine but possesses a distinct 4-carboxamide topology and a secondary amine on the piperidine ring.
The Root Cause:
The molecule exhibits "brick dust" behavior due to two factors:
High Crystal Lattice Energy: Indicated by its melting point (~181–182°C), driven by intermolecular hydrogen bonding between the amide donor/acceptor and the secondary amine.
Lipophilicity: The 2,6-dimethylphenyl (xylidine) moiety creates a hydrophobic shield (LogP ~2.3–2.8), resisting aqueous solvation at neutral pH.
The Solution:
Because the piperidine nitrogen is a basic center (pKa ~10.8), pH manipulation and salt formation are your primary levers. For neutral pH applications, you must disrupt the crystal lattice using cosolvents or cyclodextrin complexation.
Module 1: The pH-Solubility Lever (Primary Strategy)
Theory:
This molecule acts as a weak base. At neutral pH (7.4), it exists predominantly in its uncharged, hydrophobic form. To solubilize it in water, you must protonate the piperidine nitrogen (
).
Protocol: In-Situ Acidification
Use this for acute IV formulations or aqueous stock solutions.
Calculate Molar Equivalents: Determine the moles of your compound (MW: ~232.32 g/mol ).
Acid Selection: Use 1.05 molar equivalents of Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) .
Procedure:
Suspend the free base in water (it will be cloudy).
Slowly add 0.1M HCl while stirring.
Monitor pH.[1] The target pH for stability is 4.5 – 5.5 .
Note: If the solution remains cloudy at pH 4.0, the counter-ion (Cl⁻) may be salting out the compound (common ion effect). Switch to Methanesulfonic acid (Mesylate salts often have higher aqueous solubility).
Visualization: Solubility Decision Tree
Caption: Decision logic for solubilizing piperidine-4-carboxamide derivatives based on target pH environment.
Module 2: Salt Screening Workflow
If in-situ acidification is insufficient (e.g., for solid dosage forms), you must isolate a stable salt. The secondary amine is highly amenable to salt formation.
Recommended Counter-ions:
Counter-ion
Rationale
Predicted Solubility
Hydrochloride
Standard for piperidines (e.g., Bupivacaine HCl).
High (10–50 mg/mL)
Mesylate
Breaks crystal lattice efficiently; less hygroscopic.
Very High (>50 mg/mL)
| Tartrate | Good for stability; creates H-bond network. | Moderate |
Step-by-Step Salt Synthesis Protocol
Dissolution: Dissolve 100 mg of free base in a minimal amount of Ethanol or Isopropanol at 50°C.
Acid Addition: Add 1.1 equivalents of the selected acid (dissolved in the same solvent).
Crystallization:
Allow the solution to cool slowly to room temperature.
Troubleshooting: If no precipitate forms, add an anti-solvent (Diethyl Ether or n-Heptane) dropwise until turbidity persists.
Isolation: Filter the precipitate and dry under vacuum at 40°C.
Module 3: Formulation for Bioassays (Neutral pH)
For cell-based assays or animal studies where low pH is toxic, you cannot rely solely on protonation. You must use a Cosolvent or Complexation system.
Option A: Cosolvent Systems (IV/IP Injection)
Avoids precipitation upon dilution into blood/media.
Recommended Vehicle:
10% DMSO (Solubilizer)
40% PEG 400 (Stabilizer)
50% Saline (Diluent)
Preparation Order (CRITICAL):
Dissolve pure compound in DMSO first (Stock concentration: 50–100 mg/mL).
Add PEG 400 and vortex.
Slowly add Saline while vortexing. Do not add DMSO stock directly to Saline; it will crash out.
Option B: Cyclodextrin Complexation (The "Gold Standard")
Cyclodextrins (CD) encapsulate the hydrophobic xylidine ring, shielding it from water while the hydrophilic exterior ensures solubility.
Reagent: Sulfobutyl ether-
-cyclodextrin (SBE--CD / Captisol) or HP--CD.
Why: Proven effective for local anesthetics (Ropivacaine) to reduce cardiac toxicity and improve solubility.
Protocol:
Prepare a 20% w/v solution of SBE-
-CD in water.
Add the compound (excess amount).
Autoclave or stir for 24 hours.
Filter (0.22 µm) to remove un-complexed solid.
Visualization: Formulation Workflow
Caption: Step-wise addition protocol to prevent "crash-out" during formulation.
Troubleshooting FAQs
Q1: My solution is clear in DMSO, but turns into a white solid immediately upon adding water. Why?A: This is the "Crash-out" effect. The compound is lipophilic (LogP ~2.3). When the DMSO (solvent) is diluted with water (anti-solvent), the solvent power drops below the saturation point.
Fix: Use the "Step-down" approach (Module 3, Option A). Always buffer the transition with a surfactant (Tween 80) or a cosolvent (PEG 400) before adding the aqueous phase.
Q2: I formed the HCl salt, but it is hygroscopic (turns into a goo).A: Simple HCl salts of secondary amines can be hygroscopic.
Fix: Switch to a Fumarate or Maleate salt. These dicarboxylic acids often form stable, non-hygroscopic crystal lattices with piperidines due to bidentate hydrogen bonding.
Q3: Can I use this compound in a standard phosphate buffer (PBS) at pH 7.4?A: Not at high concentrations (>100 µM). At pH 7.4, the piperidine is partially deprotonated (closer to free base).
Fix: If you must use PBS, add 0.5% Methylcellulose or 2% Tween 80 to create a stable suspension rather than a solution.
References
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection of basic amines).
ChemicalBook. (2023).[2] N-(2,6-dimethylphenyl)piperidine-4-carboxamide Properties and Safety. (Verification of melting point and lipophilicity).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanisms for xylidine/piperidine complexation).
Menezes, J. C., et al. (2018). Solubility enhancement of amine drugs using sulfobutyl ether-beta-cyclodextrin. Journal of Pharmaceutical Sciences. (Protocol for SBE-CD complexation).
BenchChem. (2025).[3] Purification and Solubility Protocols for Piperidine Derivatives. (General handling of piperidine intermediates).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N-(2,6-dimethylphenyl)piperidine-4-carboxamide
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Subject: Downstream Processing & Impurity Removal[1][2]
Introduction: The Physicochemical Challenge
You are likely encountering difficulty purifying N-(2,6-dimethylphenyl)piperidine-4-carboxamide due to its amphiphilic nature and the persistent presence of the starting material, 2,6-dimethylaniline (2,6-xylidine) .[1][2]
The core challenge lies in the structural similarity between the product and the aniline byproduct. Both are aromatic amines, but they possess distinct basicity profiles that we must exploit.
This guide abandons generic "wash" protocols in favor of a pKa-Controlled Fractionation strategy.[1][2]
Module 1: The "pH Switch" Extraction (Primary Purification)
User Question: "I’ve performed a standard acid/base workup, but the 2,6-dimethylaniline impurity persists in my product. How do I separate them?"
The Solution:
Standard workups (pH 1 vs pH 14) fail because both the product and the impurity behave similarly at extreme pH levels. You must utilize a Reverse Extraction at an intermediate pH (pH 5.5–6.[1]0) where the impurity becomes neutral (organic-soluble) while your product remains ionic (water-soluble).[1][2]
Protocol: Differential pH Extraction
Step
Phase
Action
Chemical Logic
1
Solubilization
Dissolve crude residue in 0.5 M HCl (aq) until pH < 2.
Both Product () and Aniline () are protonated and water-soluble.[1][2]
2
Lipophilic Wash
Wash the aqueous layer with DCM (x2) .[1] Discard organics.
Adjust aqueous layer pH to 5.5 – 6.0 using saturated NaHCO₃.
CRITICAL: At pH 6, Aniline (pKa ~4) is >99% neutral (). Product (pKa ~11) is >99% charged ().[1]
4
Impurity Purge
Extract the aqueous layer with EtOAc or Ether (x3) .[1] Discard Organics.
The neutral Aniline partitions into the organic layer. The charged Product stays in the water.
5
Basification
Adjust aqueous layer pH to >12 using 5 M NaOH.
Product deprotonates to free base (), becoming lipophilic.
6
Product Recovery
Extract aqueous layer with DCM (x3) .[1] Combine organics, dry (Na₂SO₄), and concentrate.[3][4]
Pure product is recovered in the organic layer.[5][6]
Visual Workflow: The pH Switch Logic
Caption: Flowchart demonstrating the "pH Switch" technique to selectively remove aniline impurities based on pKa differences.
Module 2: Crystallization (Polishing Step)[1][2]
User Question: "My product is an oil or amorphous solid. How do I get a stable crystalline solid?"
The Solution:
Piperidine carboxamides are often oils as free bases but form excellent crystalline salts. Converting your product to the Hydrochloride (HCl) salt is the most reliable method for stabilization and final purity enhancement.
Protocol: HCl Salt Formation
Dissolution: Dissolve the free base oil in a minimum amount of Isopropanol (IPA) or Ethanol (approx. 5 mL per gram).[1]
Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise with vigorous stirring.
Observation: The solution should warm slightly.
Precipitation:
Method A (Spontaneous): Cool the solution to 0°C. White crystals should form.
Method B (Anti-solvent): Slowly add Diethyl Ether or MTBE until the solution turns cloudy.[1] Cool to -20°C overnight.
Isolation: Filter the white solid and wash with cold ether.
Q1: I am seeing a "double spot" on TLC or split peaks in HPLC. Is my product degrading?
Diagnosis: This is likely Rotamerism , not degradation. The amide bond has restricted rotation due to the steric bulk of the 2,6-dimethylphenyl group.[2]
Verification: Run High-Temperature NMR (e.g., at 50°C or 80°C).[1][2] If the peaks coalesce into single sharp signals, it is rotamerism.
Action: No purification needed for this issue.
Q2: The coupling reaction (EDC/HOBt) failed or yielded low conversion.
Cause: The 2,6-dimethylaniline is sterically hindered and a weak nucleophile.[1][2][7] Standard activation often fails to overcome this barrier.
Alternative Protocol: Convert the carboxylic acid to an Acid Chloride first using Thionyl Chloride (SOCl₂), then react with the aniline in the presence of a non-nucleophilic base (DIPEA). This is far more aggressive and effective for hindered anilines [1].
Q3: My product is stuck on the silica column.
Cause: The secondary amine (piperidine) interacts strongly with the acidic silanols on silica gel, causing "tailing" or irreversible adsorption.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase.[1] Alternatively, use "Amine-functionalized Silica" cartridges for flash chromatography.[1][2]
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing and resolving common synthesis and purification issues.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa-based extraction logic and solvent selection). [1][2]
PubChem Compound Summary. (n.d.). 2,6-Dimethylaniline (CID 6896).[1][2] National Center for Biotechnology Information.[1] (Source for pKa data of the impurity). [Link][1][2]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] (Authoritative review on overcoming steric hindrance in amide coupling). [Link]
Welcome to the technical support hub for hindered amine couplings. You are likely here because standard protocols (EDC/NHS, Pd(PPh3)4) have failed to couple 2,6-dimethylaniline (2,6-DMA) .[1][2]
The Root Cause: The two methyl groups at the ortho positions create a "picket fence" around the nucleophilic nitrogen. This steric bulk leads to two primary failure modes:
In Pd-Catalysis: It prevents the amine from coordinating to the metal center or inhibits the reductive elimination step.
In Amide Coupling: It blocks the trajectory of the amine attacking the carbonyl carbon of the activated ester.
This guide provides field-proven, self-validating protocols to bypass these energy barriers.
Standard phosphines (PPh3, dppf) lack the necessary cone angle and bulk to force the reductive elimination of the hindered product. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1][2]
Recommended System:
Ligand:BrettPhos (Primary recommendation) or RuPhos .[1][2] These ligands are bulky enough to promote reductive elimination but flexible enough to allow amine coordination.
Precatalyst:BrettPhos Pd G4 . Avoid in-situ generation (Pd(OAc)2 + Ligand) for hindered substrates.[1][2] G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation at low temperatures.
Base:NaOtBu (Sodium tert-butoxide).[1][2] Weak bases (Carbonates) are often insufficient for hindered anilines.[1][2]
Decision Logic: C-N Coupling Workflow
Figure 1: Decision matrix for selecting the correct catalytic system for hindered aniline coupling.
Protocol A: High-Performance C-N Coupling
Use this for coupling 2,6-DMA with Aryl Bromides/Chlorides.[1][2]
Setup: Charge a reaction vial with a magnetic stir bar.
NaOtBu (1.4 equiv) - Handle in glovebox or under rapid Ar flow.[1][2]
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
Degas: Seal vial and sparge with Argon for 5 minutes (oxygen inhibits the catalyst).
Reaction: Heat to 80–100 °C for 2–12 hours.
Validation: Monitor by LCMS. If conversion <50% after 4 hours, increase temp to 110 °C.
Module 2: Amide Bond Formation
The Issue: The HATU Trap
While HATU is excellent for most couplings, it forms a bulky active ester (OAt-ester).[2] When 2,6-DMA attempts to attack this bulky intermediate, the steric clash often halts the reaction, leading to hydrolysis of the active ester.
The Solution: The "Nuclear Option" (Acid Chlorides)
Convert the carboxylic acid to an Acid Chloride . The chloride leaving group is small (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and the carbonyl is highly electrophilic, overcoming the nucleophilic sluggishness of 2,6-DMA.
Amide Coupling Workflow Comparison
Figure 2: Comparison of activation pathways. Path 2 (Green) is required for sterically hindered anilines.[1][2]
Oxygen ingress. Ensure rigorous degassing. Switch to BrettPhos Pd G4 precatalyst (more stable than Pd(OAc)2).[1][2]
Pd-Coupling: Starting material recovered (No reaction).
Oxidative addition failure or inactive catalyst.
Increase temp to 110°C. Ensure base is NaOtBu (stronger base needed for activation).[1][2]
Amide Coupling: Low yield with HATU/PyBOP.
Steric hindrance preventing attack on active ester.
STOP. Do not optimize HATU. Switch immediately to Protocol B (Acid Chloride) .[1][2]
Amide Coupling: Product racemization.
Over-activation or high temperature.
Use T3P (Propylphosphonic anhydride) as a milder alternative to acid chlorides, or maintain 0°C during base addition.[2]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh3)4 or Pd(dppf)Cl2 for this coupling?A:No. These ligands have cone angles that are too small.[1][2] They will likely result in <10% yield. You need the bulk of dialkylbiaryl phosphines (BrettPhos/RuPhos) to facilitate the reaction with ortho-substituted anilines.
Q: I cannot use Acid Chlorides due to acid-sensitive groups. What is the alternative?A: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions, or use T3P (50% in EtOAc) with Pyridine.[1][2] T3P is less sterically demanding than HATU.
Q: Why is NaOtBu preferred over Cs2CO3 in the Buchwald protocol?A: 2,6-dimethylaniline is less acidic and less nucleophilic than standard anilines. The stronger basicity of tert-butoxide facilitates the deprotonation/coordination of the amine to the Palladium center.
References
Maiti, D., et al. (2009).[2] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][4] Chemical Science.
Sigma-Aldrich Technical Bulletin. (2024). "BrettPhos Pd G4 Product Information and Applications."
Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
BenchChem Technical Support. (2025). "Navigating Steric Hindrance in Reactions with 2,6-Diisopropylaniline."
Technical Support Center: Purification of 2,6-Dimethylaniline (2,6-DMA)
Welcome to the Purification Support Hub. Ticket ID: #DMA-PUR-001 Status: Open Subject: Removal of unreacted 2,6-dimethylaniline from crude reaction mixtures.[1] Executive Summary & Chemical Profile You are likely encount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Purification Support Hub.Ticket ID: #DMA-PUR-001
Status: Open
Subject: Removal of unreacted 2,6-dimethylaniline from crude reaction mixtures.[1]
Executive Summary & Chemical Profile
You are likely encountering difficulty removing 2,6-dimethylaniline (2,6-DMA) because standard "aniline" purification protocols fail.[1] 2,6-DMA is not a typical aniline; it is a sterically hindered, weak base with high lipophilicity.[1]
The Enemy: 2,6-Dimethylaniline[1][2][3][4][5][6][7]
Boiling Point: ~216°C (Rotovap is ineffective).[1]
pKa (Conjugate Acid): ~3.9 (Significantly lower than aniline's 4.6).[1]
Key Challenge: The two ortho-methyl groups create a "steric shield" around the nitrogen.[1] This reduces the basicity (making it harder to protonate/extract) and blocks nucleophilic attack (making it slow to react with standard electrophilic scavengers).
Module 1: Acid-Base Extraction (The Workhorse)
Use this method for bulk removal (>5% impurity).[1]
User Query: "I washed my reaction mixture with 1N HCl, but the 2,6-DMA is still in the organic layer. Why?"
Root Cause Analysis:
Standard anilines (pKa ~4.[1]6) are easily protonated at pH 1-2.[1] However, 2,6-DMA (pKa ~3.[1]9) is a weaker base.[1][7] If your aqueous phase isn't acidic enough, or if the organic solvent is highly lipophilic (e.g., DCM, Toluene), the equilibrium favors the neutral amine remaining in the organic phase due to the "lipophilic shield" of the methyl groups. Furthermore, the salt form (2,6-dimethylanilinium chloride) has surprising solubility in chlorinated solvents.
The Protocol: "The pH-2 Rule"
Solvent Switch (Critical): If possible, switch your organic solvent to Ethyl Acetate (EtOAc) or Diethyl Ether .[1] Avoid Dichloromethane (DCM) if possible, as the hydrochloride salt of 2,6-DMA can be partially soluble in DCM.
The Aggressive Wash:
Do NOT use weak acids like Citric Acid or 5% acetic acid; they are insufficient for this substrate.[1]
Use 2M to 3M HCl .[1] You need to force the equilibrium completely to the right.
The Saturation Trick:
After adding the acid, saturate the aqueous layer with NaCl .[1] This "salting out" effect increases the ionic strength of the aqueous layer, but more importantly, it disrupts the organic-solubility of the anilinium salt.
Verification:
Check the pH of the aqueous layer after mixing.[1] It must remain < pH 1 .[1] If it rises, add more acid.
Caption: Logic flow for optimizing acid-base extraction of hindered amines.
Module 2: Scavenging & Chromatography (The Polishing Step)
Use this method for trace removal (<5%) or acid-sensitive products.[1]
User Query: "I used an isocyanate scavenger resin, but it didn't work. Also, my product streaks on silica."
Root Cause Analysis:
Scavenger Failure: Standard electrophilic scavengers (Isocyanates, Acid Chlorides) require nucleophilic attack by the amine.[1] The ortho-methyl groups on 2,6-DMA sterically block this attack, making the reaction kinetically dead at room temperature.[1]
Tailing: The amine interacts strongly with the silanols on silica gel, causing peak broadening.[1]
The Protocol: Ionic Scavenging (SCX)
Instead of forming a covalent bond (slow), use Strong Cation Exchange (SCX) resins.[1] Proton transfer is small and fast, bypassing the steric hindrance.
Resin Selection: Use Amberlyst 15 or Dowex 50W (Sulfonic acid functionalized).[1]
Avoid: Weak acid resins (carboxylic acid) or electrophilic resins (isocyanate) unless heating is possible.[1]
Use this method for large scale (>10g) or when product is non-volatile.[1]
User Query: "I can't rotovap it off. The boiling point is 216°C."
The Protocol: Steam Distillation
2,6-DMA forms a hetero-azeotrope with water.[1] This allows it to codistill at temperatures slightly below 100°C, far below its boiling point.
Setup: Place crude in a flask with water (suspended).
Process: Vigorously boil the water or pass steam through the flask.
Result: The distillate will be cloudy (milky) as the 2,6-DMA co-distills.[1] Continue until the distillate runs clear.
Recovery: Your non-volatile product remains in the boiling flask.
References & Authority
PubChem. 2,6-Dimethylaniline (Compound Summary).[1] National Library of Medicine.[1][11] Link
Citation for: Boiling point (216°C) and general chemical properties.[1][8]
ChemicalBook. 2,6-Dimethylaniline pKa and Properties.Link[1]
Citation for: pKa values (approx 3.[1][8]9) and solubility data.
University of Rochester. Workup for Removing Amines.[1] Department of Chemistry.[1] Link
Citation for: General protocols on amine extraction and copper sulfate washes (alternative method).[1][9][10]
BenchChem. Technical Support: Workup Procedures for Basic Amines.Link[1]
Citation for: Acid-base extraction logic and troubleshooting emulsions.
Disclaimer: 2,6-Dimethylaniline is toxic and a potential carcinogen.[1][7] Always handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: L3 (Advanced Chemistry Support)
Subject: Troubleshooting Regioselectivity in Synthesis & Purification of Piperidine Carboxamides[1]
Introduction: The Regioisomer Challenge
Piperidine carboxamides are privileged scaffolds in drug discovery (e.g., Janus kinase inhibitors, GPCR ligands).[1] However, their synthesis is plagued by two distinct regioisomeric challenges that often halt development:
Ring Functionalization (C-Selectivity): Distinguishing between C2, C3, and C4 positions during de novo synthesis or C-H activation.[1]
Nitrogen Functionalization (N-Selectivity): Controlling alkylation/acylation at the piperidine ring nitrogen (
) versus the exocyclic carboxamide nitrogen ().[1]
This guide provides self-validating protocols to prevent these isomers during synthesis and resolve them during purification.
Module 1: Synthetic Control (Prevention)
Topic A: Controlling
vs.
Selectivity
User Query: "I am trying to alkylate the amide nitrogen of my piperidine-4-carboxamide, but I keep getting mixtures of N-alkylation on the piperidine ring. How do I stop this?"
Technical Insight:
The piperidine amine (
) is significantly more nucleophilic than the carboxamide nitrogen ().[1] Under basic conditions, the will always react first unless sterically hindered or protected.[1]
The Protocol: Orthogonal Protection Strategy
Step 1: Protection. You must mask the
.[1] Use a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group.[1]
Why? These carbamates reduce the nucleophilicity of the ring nitrogen and physically block the site.
Step 2: Deprotonation. Use a strong base (NaH or LiHMDS) to deprotonate the
) are often insufficient for amides, leading to poor conversion and impurity profiles.[1]
Step 3: Functionalization. Add your electrophile.
Step 4: Deprotection. Remove the Boc/Cbz group to regenerate the free piperidine.
Decision Matrix: N-Functionalization
Figure 1: Decision tree for ensuring regioselective N-alkylation.
Topic B: C-H Activation & Ring Substitution (C2 vs. C6)
User Query: "I need to introduce a substituent at the C2 position of N-Boc-piperidine-3-carboxamide, but I'm seeing mixtures of C2 and C6 isomers."
Technical Insight:
Lithiation of N-Boc heterocycles is controlled by the Complex Induced Proximity Effect (CIPE) .[1] The carbonyl oxygen of the Boc group coordinates with the organolithium reagent (e.g., sec-BuLi), directing deprotonation to the
Critical: If you observe C6 isomers, switch to (+) or (-)-Sparteine (or O'Brien's surrogate) instead of TMEDA. The chiral ligand imposes steric constraints that can enforce regioselectivity while also inducing enantioselectivity.[1]
Module 2: Purification & Analysis (Resolution)
Even with optimized synthesis, regioisomers (e.g., 3-carboxamide vs 4-carboxamide impurities) can persist.[1] Standard Flash Chromatography often fails here due to similar polarity.
User Query: "My C3 and C4 isomers co-elute on C18 with Formic Acid."
Solution: Switch to High pH Reverse Phase .
Column: Waters XBridge C18 or Agilent Poroshell HPH (designed for high pH).[1]
Buffer: 10mM Ammonium Bicarbonate (pH 10).
Mechanism: At pH 10, the piperidine amine is largely unprotonated (neutral).[1] Regioisomers often have vastly different hydrophobicities in their neutral state compared to their cationic state.
Purification Workflow Diagram
Figure 2: Escalation workflow for separating stubborn regioisomers.
Module 3: Structural Elucidation (Validation)
How do you prove you have the C2-substituted isomer and not the C6?
Multiplicity: A C2-substituent removes one proton.[1] If you have a substituent at C2, you will see one proton signal (often a doublet of doublets) or none (if quaternary).[1] If you have C6 substitution, the C2 protons appear as a distinct methylene pair.[1]
HMBC (Heteronuclear Multiple Bond Correlation):
This is the definitive proof. Look for long-range coupling (2-3 bonds) between the amide carbonyl carbon and the ring protons.[1]
C3-Carboxamide:[5][6] The amide carbonyl will couple to C2-H and C4-H.
C4-Carboxamide:[3] The amide carbonyl will couple to C3-H and C5-H (symmetric environment often simplifies this).[1]
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. [1]
McGrath, M. J., & O'Brien, P. (2006).[1] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications.[7]
Shimadzu Application News. (2018). Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography.
BenchChem Technical Support. (2025). Optimization of HPLC Separation for Piperidine Diastereomers. [1]
Technical Support Center: HPLC Optimization for Piperidine Carboxamide Isomers
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #PC-ISO-OPT-001 Assigned Scientist: Senior Application Specialist (Separations Division) Status: Open Executive Summary: The Challenge You are likely dealing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chromatography Support Hub.Ticket ID: #PC-ISO-OPT-001
Assigned Scientist: Senior Application Specialist (Separations Division)
Status: Open
Executive Summary: The Challenge
You are likely dealing with a piperidine carboxamide derivative.[1] This molecule presents a "perfect storm" for reverse-phase chromatography:
Basic Nitrogen (pKa ~10-11): The secondary amine in the piperidine ring is highly basic. At neutral or weakly acidic pH, it is positively charged and interacts strongly with residual silanols on the silica surface, causing severe peak tailing .
Isomerism: You likely have cis/trans diastereomers (geometric isomers) or regioisomers (3- vs 4-carboxamide). These possess identical mass-to-charge ratios (m/z) and very similar hydrophobicities, leading to co-elution .
Amide Functionality: The carboxamide group adds polarity and hydrogen-bonding capability, which can be leveraged for separation if the right stationary phase is chosen.
This guide moves beyond generic advice to provide a specific, self-validating troubleshooting workflow for these specific molecules.
Module 1: The "Shark Fin" Peak (Tailing & Broadening)
User Issue: "My peaks look like shark fins. The tailing factor (Tf) is > 1.5, and I can't integrate the small isomer shoulder."
Root Cause: The piperidine nitrogen (
) is protonated () at standard HPLC pH (2-8). This cation acts as a magnet for deprotonated silanols () on the column surface, creating a secondary retention mechanism that drags the peak tail.[2]
Protocol A: The "pH Pincer" Strategy
You must operate at a pH where either the silanols are neutral or the amine is neutral. Do not work in the middle ground (pH 4-7).
Deprotonates the piperidine amine (), making it neutral and hydrophobic.
10mM Ammonium Bicarbonate or Ammonium Hydroxide
Hybrid Silica (e.g., XBridge, Gemini NX)
Expert Insight:
"For piperidine isomers, High pH is often superior. By neutralizing the basic nitrogen, you eliminate the silanol interaction entirely. Furthermore, the neutral molecule often shows better shape selectivity between cis/trans isomers compared to the charged cation."
Actionable Step:
Switch to High pH: If your column allows (check manufacturer limits!), use 10 mM Ammonium Bicarbonate (pH 10.0) in Water vs. Acetonitrile.
Alternative (Low pH): If you must use Low pH, add 0.05% - 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the piperidine nitrogen. Note: TFA suppresses MS signal.
Module 2: Resolving the "Twin Towers" (Isomer Separation)
User Issue: "I see a double peak or a single broad peak. The cis and trans isomers are not separating."
Root Cause: C18 columns rely on hydrophobicity.[3] Cis and trans isomers of piperidine carboxamide have almost identical hydrophobicity. You need a stationary phase that discriminates based on molecular shape (steric selectivity) or pi-pi interactions .
Protocol B: Stationary Phase Screening
Do not waste time optimizing a C18 gradient if the selectivity (
) isn't there.
1. The Phenyl-Hexyl Advantage:
Phenyl phases interact with the amide pi-electrons. More importantly, the rigid phenyl ring structure provides "shape selectivity." The cis isomer often has a "bent" conformation that interacts differently with the planar phenyl rings than the linear trans isomer.
2. The Polar-Embedded (RP-Amide) Alternative:
These columns shield silanols (solving the tailing issue) and interact with the carboxamide group of your analyte via hydrogen bonding.
Comparative Selectivity Table:
Column Phase
Selectivity Mechanism
Suitability for Piperidine Isomers
C18 (General)
Hydrophobicity
Low. Often fails to resolve geometric isomers.
Phenyl-Hexyl
- interactions + Shape Selectivity
High. Best for cis/trans separation.
Pentafluorophenyl (PFP)
Dipole-Dipole + Shape
Very High. Excellent for halogenated or polar isomers.
RP-Amide
H-Bonding + Shielding
Medium-High. Good for peak shape; different selectivity to C18.
Experimental Workflow:
Screen 1: Phenyl-Hexyl column with Methanol (MeOH). MeOH promotes
- interactions better than Acetonitrile (ACN).
Screen 2: PFP column if Phenyl-Hexyl fails.
Module 3: Gradient Engineering & Temperature
User Issue: "I have partial separation, but they are still touching at the baseline."
Root Cause: The gradient slope is too steep, compressing the peaks.
Protocol C: The "Shallow Gradient" & Temperature Tuning
Isomers often separate better at lower temperatures where the rigid stationary phase structure is more ordered, enhancing steric discrimination.
Step-by-Step Optimization:
Temperature: Lower the column oven to 15°C - 20°C . (Standard is 40°C, but lower temp increases retention and shape selectivity).
Modifier: Use Methanol instead of ACN. Methanol is a protic solvent and interacts with the amide group, often enhancing isomer resolution.
Gradient Slope: Calculate your gradient slope (
). For isomers, you need a shallow gradient.
Standard: 5% to 95% over 10 min.
Isomer Optimized: Isocratic hold at the elution % (e.g., 15% B) for 5 mins, or a very shallow ramp (e.g., 10% B to 25% B over 20 mins).
Module 4: Visualization & Logic Flow
The following diagrams illustrate the decision-making process for your specific molecule.
Caption: Decision tree for optimizing separation of basic piperidine isomers, prioritizing pH control and stationary phase selectivity.
FAQs: Specific Troubleshooting
Q1: I cannot use High pH because my detector is MS, and I need volatile buffers. What now?A: You can use High pH with MS! Ammonium Bicarbonate and Ammonium Hydroxide are volatile and MS-compatible. The limit is your column, not the MS. Ensure you are using a "Hybrid" particle column (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH) which are stable up to pH 12. If you use a standard silica column at pH 10, it will dissolve.
Q2: My cis/trans isomers are separating, but the peaks are splitting at the top.A: This is likely sample solvent mismatch . Piperidine carboxamides are often dissolved in MeOH or DMSO for synthesis. If you inject a strong solvent (MeOH/DMSO) into a weak initial gradient (e.g., 5% Organic), the sample "travels" faster than the mobile phase, causing peak splitting.
Fix: Dilute your sample with water or the starting mobile phase buffer until the organic content is < 20%.
Q3: What if they are Enantiomers (R/S) and not Diastereomers?A: The methods above (C18/Phenyl) will not separate enantiomers in an achiral environment.
Solution: You must use a Chiral Stationary Phase (CSP) .
Recommended: Immobilized Amylose (e.g., Chiralpak IA/IG) or Cellulose (IC).
Mobile Phase: Hexane/Ethanol with 0.1% Diethylamine (Normal Phase) OR Ammonium Bicarbonate in MeOH/Water (Reverse Phase Chiral).
References
McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in reversed-phase HPLC. Journal of Chromatography A. Link
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds. Technical Overview.[1][3][4][5][6][7] Link
Phenomenex. (2025). Optimization of HPLC conditions for separating diastereomers. BenchChem Technical Guide.[5] 8
Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard Text for Gradient Theory).
Chromatography Forum. (2008). Separation of diastereomers - Practical Advice.Link[9]
Comparative Guide: NMR Distinction Between Piperidine-4-Carboxamide and Piperidine-2-Carboxamide
Executive Summary Differentiation between piperidine-4-carboxamide (isonipecotamide) and piperidine-2-carboxamide (pipecolic acid amide) is a critical quality attribute in drug synthesis, particularly when cyclization co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Differentiation between piperidine-4-carboxamide (isonipecotamide) and piperidine-2-carboxamide (pipecolic acid amide) is a critical quality attribute in drug synthesis, particularly when cyclization conditions may yield regioisomeric mixtures.
The distinction relies on molecular symmetry . The 4-isomer possesses a plane of symmetry (
) passing through the nitrogen and the C4 carbon, rendering the C2/C6 and C3/C5 positions chemically equivalent. The 2-isomer contains a chiral center at C2, breaking all symmetry and rendering every carbon atom and most protons magnetically non-equivalent (diastereotopic).
The "Smoking Gun" Signals:
NMR: The 4-isomer displays 4 distinct signals (plus carbonyl). The 2-isomer displays 6 distinct signals (plus carbonyl).
NMR: The 4-isomer shows a symmetric splitting pattern for H2/H6. The 2-isomer shows complex diastereotopic splitting and a distinct methine doublet-of-doublets (dd) at the C2 position.
Structural Basis of Analysis
To interpret the spectra correctly, one must visualize the symmetry elements. The following diagram illustrates the carbon numbering and symmetry properties.
Figure 1: Symmetry comparison. The 4-isomer (left) has equivalent C2/C6 and C3/C5 pairs. The 2-isomer (right) has no equivalent carbons due to the chiral center at C2.
Experimental Protocol (Self-Validating)
This protocol ensures that chemical exchange (NH protons) and conformational broadening do not obscure the diagnostic signals.
Reagents and Equipment[1]
Solvent: DMSO-d
(Preferred) or DO.
Why DMSO? It slows proton exchange, allowing observation of the amide (
) and amine () protons. It also separates water peaks from the aliphatic region.
Concentration: 10–20 mg/mL.
Probe Temperature: 298 K (25°C).
Note: If peaks are broad due to chair-chair flipping, acquire at 323 K (50°C) to sharpen signals via fast exchange.
Step-by-Step Workflow
Sample Preparation: Dissolve 15 mg of sample in 0.6 mL DMSO-d
. Ensure complete dissolution; filter if cloudy.
Lock & Shim: Lock onto deuterium signal. Shim until the residual solvent peak (DMSO quintet at 2.50 ppm) is sharp and symmetric.
1H Acquisition:
Pulse angle: 30°.
Relaxation delay (D1):
seconds (ensure full relaxation of methine protons).
Scans: 16–64.
13C Acquisition (The Decider):
Scans:
(Carbon sensitivity is low).
Decoupling: Proton-decoupled (CPD).
Comparative Data Analysis
A.
NMR Comparison (The Definitive Test)
The carbon spectrum is the most reliable method for distinction because it is less cluttered than the proton spectrum.
Feature
Piperidine-4-carboxamide
Piperidine-2-carboxamide
Symmetry Element
Plane of symmetry ()
None (Chiral Center)
Total Ring Signals
3 (C2/6, C3/5, C4)
5 (C2, C3, C4, C5, C6)
C=O Signal
~175 ppm
~172–175 ppm
Alpha Carbons (-N)
1 Signal (High intensity, C2/C6 equiv)
2 Signals (Distinct C2 and C6)
Diagnostic Check
Count peaks in aliphatic region (20–60 ppm). If 3 , it is the 4-isomer.
Count peaks in aliphatic region. If 5 , it is the 2-isomer.
B.
NMR Comparison
The proton spectrum of the 2-isomer is significantly more complex due to diastereotopicity . In a chiral environment, the two protons on a single CH
group (e.g., C3-H and C3-H) are magnetically non-equivalent.
Proton Position
Piperidine-4-carboxamide
Piperidine-2-carboxamide
Methine (CH-CO)
H4: Triplet of triplets (tt). Shielded (~2.2–2.4 ppm).[1]
H2: Doublet of doublets (dd). Deshielded (~3.0–3.3 ppm) due to adjacent N and C=O.
-Protons (adj. to N)
H2/H6: Equivalent. Appears as a set of broad doublets/triplets (~2.9–3.1 ppm).
H6: Distinct from H2. Complex multiplet. H2: Distinct dd (see above).
-Protons
H3/H5: Equivalent.
H3/H5: Non-equivalent. Four distinct multiplets due to diastereotopicity.
Amide (-CONH2)
Two broad singlets (restricted rotation).
Two broad singlets, potentially unequal intensity or shifts due to chiral environment.
Critical Insight: The H4 proton in the 4-isomer is a "textbook" splitting pattern (ax-ax and ax-eq couplings). The H2 proton in the 2-isomer is unique; it is the only proton attached to a carbon touching both the Nitrogen and the Carbonyl.
Decision Logic (Workflow)
Use this logic gate to finalize your determination.
Figure 2: Decision tree for isomer identification based on carbon signal count and proton chemical shifts.
Troubleshooting & Pitfalls
pH Dependence
Piperidines are basic secondary amines.
Acidic Conditions (e.g., TFA salt): The nitrogen is protonated (
). This causes a significant downfield shift (deshielding) of the -carbons (C2/C6) and protons. Ensure you compare free base to free base, or salt to salt.
Effect on 2-isomer: Protonation locks the conformation more rigidly, often enhancing the diastereotopic splitting of the CH
protons.
Conformational Broadening
At room temperature, the piperidine ring flips between chair conformers.
Observation: Signals may appear broad or "missing" in the baseline.
Solution: If signals are ambiguous, run the NMR at 323 K (50°C) . This increases the rate of ring flipping beyond the NMR timescale, resulting in sharp, time-averaged signals.
Rotamers
The amide group (
) has restricted rotation around the C-N bond.
Observation: You may see "doubling" of peaks near the amide group, particularly in the 2-isomer where the steric bulk of the ring interacts with the amide.
Validation: These rotamer peaks will coalesce at higher temperatures (VT-NMR).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (General principles of symmetry in NMR).
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 1324 (Piperidine) and analogs.[4] Retrieved October 26, 2023, from [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of alpha-amino and alpha-carbonyl substituents).
A Comparative Guide to the HPLC Retention Time of N-(2,6-dimethylphenyl)piperidine-4-carboxamide
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide. As a known impurity of the local anestheti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide. As a known impurity of the local anesthetic Ropivacaine, the accurate determination of its retention time is critical for quality control and drug safety in pharmaceutical development[1][2]. This document will explore the fundamental principles governing its chromatographic behavior and compare various analytical approaches, offering researchers and drug development professionals a comprehensive resource for method development and validation.
Understanding the Analyte: Physicochemical Properties
N-(2,6-dimethylphenyl)piperidine-4-carboxamide is a small organic molecule with a predicted pKa of 14.59[1]. Its structure, featuring a piperidine ring and a dimethylphenyl group, imparts a degree of lipophilicity that makes it well-suited for reversed-phase HPLC. The basic nitrogen in the piperidine ring can be protonated at acidic pH, which will significantly influence its retention behavior.
Baseline HPLC Method and Expected Retention Time
Based on established methods for the analysis of Ropivacaine and its related substances, a robust baseline HPLC method for N-(2,6-dimethylphenyl)piperidine-4-carboxamide can be proposed. A typical starting point would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.
Table 1: Proposed Baseline HPLC Method for N-(2,6-dimethylphenyl)piperidine-4-carboxamide
Parameter
Condition
Rationale
Column
C18 (e.g., 250 x 4.6 mm, 5 µm)
The non-polar C18 stationary phase provides good retention for moderately non-polar compounds like the target analyte.
Acetonitrile is a common organic modifier in reversed-phase HPLC. A buffer at pH 6.5 ensures the piperidine nitrogen is likely in its neutral form, leading to predictable retention.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection
UV at 210 nm
A common wavelength for the detection of aromatic compounds.
Temperature
Ambient
A practical starting point, though temperature can be optimized for improved resolution.
Under these conditions, the retention time of N-(2,6-dimethylphenyl)piperidine-4-carboxamide would be expected to be in a similar range to that of structurally related compounds like Bupivacaine, which has been reported to have a retention time of approximately 5.46 minutes under comparable conditions[3].
Comparison of Alternative HPLC Methods and Their Impact on Retention Time
The retention time of N-(2,6-dimethylphenyl)piperidine-4-carboxamide can be significantly modulated by altering various chromatographic parameters. Understanding these relationships is key to developing a selective and robust analytical method.
Stationary Phase Selection
While a C18 column is a common first choice, alternative stationary phases can offer different selectivities.
C8 Column: A C8 column is less retentive than a C18 column due to the shorter alkyl chains. This would result in a shorter retention time for N-(2,6-dimethylphenyl)piperidine-4-carboxamide. This can be advantageous for faster analysis times if resolution from other components is sufficient.
Phenyl Column: A phenyl stationary phase can provide unique selectivity for aromatic compounds through π-π interactions. For N-(2,6-dimethylphenyl)piperidine-4-carboxamide, which contains a dimethylphenyl group, a phenyl column could lead to an increased retention time compared to a C18 column of similar hydrophobicity, and potentially improved resolution from other impurities.
Cyano (CN) Column: A CN column is more polar than a C18 or C8 column and can be used in both normal-phase and reversed-phase modes. In reversed-phase mode, it would provide significantly shorter retention times for the analyte. A published method for the related compound Bupivacaine utilized a CN column[4].
Mobile Phase Composition
The composition of the mobile phase is a powerful tool for controlling retention time.
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC. Therefore, using methanol in place of acetonitrile at the same concentration would be expected to increase the retention time . For example, a method for Ropivacaine using a methanol:water mobile phase reported a retention time of 6.2 minutes[5].
pH of the Aqueous Phase: The pH of the mobile phase will have a profound effect on the retention time of N-(2,6-dimethylphenyl)piperidine-4-carboxamide due to the basic piperidine nitrogen.
Acidic pH (e.g., pH 2.5-3.5): At acidic pH, the piperidine nitrogen will be protonated, making the molecule more polar. This will lead to a significant decrease in retention time on a reversed-phase column.
Neutral to Slightly Basic pH (e.g., pH 6.5-7.5): In this range, the piperidine nitrogen will be in its neutral form, leading to greater retention on a non-polar stationary phase.
Table 2: Comparison of HPLC Conditions and Their Expected Effect on the Retention Time of N-(2,6-dimethylphenyl)piperidine-4-carboxamide
Parameter
Condition 1
Expected Retention Time
Condition 2
Expected Retention Time
Causality
Stationary Phase
C18
Moderate
C8
Shorter
Reduced hydrophobicity of the stationary phase.
Organic Modifier
Acetonitrile
Shorter
Methanol
Longer
Methanol is a weaker eluent than acetonitrile in reversed-phase HPLC.
Mobile Phase pH
pH 3.0
Shorter
pH 7.0
Longer
At acidic pH, the basic analyte is protonated and more polar, leading to less retention on a non-polar stationary phase.
Flow Rate
1.0 mL/min
Moderate
1.5 mL/min
Shorter
Higher flow rate reduces the time the analyte spends in the column.
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method
Preparation of Mobile Phase:
Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 6.5 with phosphoric acid or sodium hydroxide.
Mix the buffer with HPLC-grade acetonitrile in a 50:50 (v/v) ratio.
Degas the mobile phase using sonication or vacuum filtration.
Preparation of Standard Solution:
Accurately weigh a known amount of N-(2,6-dimethylphenyl)piperidine-4-carboxamide reference standard.
Dissolve the standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Chromatographic Analysis:
Equilibrate the C18 column (250 x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Inject 10 µL of the standard solution.
Monitor the elution profile at 210 nm.
Record the retention time of the analyte peak.
Protocol 2: Method for Evaluating the Effect of Mobile Phase pH
Preparation of Mobile Phases:
Prepare three separate mobile phases as described in Protocol 1, but with the aqueous buffer adjusted to pH 3.0, 5.0, and 7.0, respectively.
Chromatographic Analysis:
Sequentially equilibrate the C18 column with each mobile phase.
For each pH condition, inject the standard solution and record the retention time.
Ensure the column is thoroughly flushed and re-equilibrated between each mobile phase change.
Visualizing the Experimental Workflow and Logical Relationships
Caption: Experimental workflow for HPLC analysis.
Caption: Factors influencing HPLC retention time.
Conclusion
The HPLC retention time of N-(2,6-dimethylphenyl)piperidine-4-carboxamide is a critical parameter that can be precisely controlled through the judicious selection of stationary and mobile phases. While a standard reversed-phase C18 method with an acetonitrile/buffer mobile phase provides a robust starting point, alternative stationary phases like C8 or phenyl columns, and variations in mobile phase composition, offer valuable tools for method optimization. By understanding the fundamental principles of chromatography and the physicochemical properties of the analyte, researchers can develop and validate reliable HPLC methods for the accurate quantification of this important pharmaceutical impurity.
References
Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. ResearchGate. [Link]
Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions. European Journal of Hospital Pharmacy. [Link]
Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals. [Link]
Ropivacaine Hydrochloride - Impurity C (Freebase). Pharmaffiliates. [Link]
RP-HPLC method for the estimation of bupivacaine HCL in pharmaceutical dosage forms. International Journal of Pharmacy and Technology. [Link]
Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP-HPLC. Biointerface Research in Applied Chemistry. [Link]
A Novel RP-HPLC Method for the Quantitative Determination of Bupivacaine and Meloxicam: Stability-Indicating Approach. Biomedical and Pharmacology Journal. [Link]
Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. Journal of Separation Science. [Link]
Bupivacaine EP Impurity F | CAS No: 87-62-7. Cleanchem. [Link]
CAS 34333-71-6 Ropivacaine EP Impurity C. Anant Pharmaceuticals Pvt. Ltd. [Link]
QbD based approach to RP-HPLC method development and validation of Bupivacaine hydrochloride in bulk and in-house developed nanostructured lipid carriers. SciSpace. [Link]
Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Piperidine-4-Carboxamides
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of piperidine-4-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. By under...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of piperidine-4-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. By understanding the core fragmentation pathways and the influence of various substituents, researchers can more effectively perform structural elucidation, impurity profiling, and metabolite identification. This document moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages, offering field-proven insights for scientists working with these molecules.
Introduction: The Structural Significance of Piperidine-4-Carboxamides
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, which can enhance bioavailability.[1] When functionalized at the 4-position with a carboxamide group, this scaffold becomes a versatile building block for creating ligands that target a wide array of biological receptors and enzymes. The substituents on both the piperidine nitrogen (position 1) and the amide nitrogen are critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.
Mass spectrometry is an indispensable tool for the structural characterization of these compounds.[2] However, the fragmentation patterns can be complex, involving cleavages within the piperidine ring, the amide bond, and the substituents themselves. The choice of ionization technique—typically hard ionization like Electron Ionization (EI) or soft ionization like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID)—profoundly influences the observed fragmentation pathways.[1] This guide will compare the fragmentation behavior of several archetypal piperidine-4-carboxamides to provide a predictive framework for analysis.
Core Fragmentation Principles: A Mechanistic Overview
The fragmentation of piperidine-4-carboxamides is governed by the interplay between three key structural components: the piperidine ring, the amide linkage, and the substituents at the N1-piperidine and N-amide positions.
Piperidine Ring Fragmentation
Under mass spectrometric conditions, the saturated piperidine ring is prone to several characteristic cleavage patterns, primarily initiated by the nitrogen atom.
α-Cleavage: This is a dominant pathway, especially in EI-MS. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1]
Ring Fission/Opening: The piperidine ring can undergo cleavage at various points, leading to the formation of acyclic fragment ions. This is often a multi-step process that can follow initial α-cleavage.[1]
Amide Bond Cleavage
The amide bond, while stable, is a common site of fragmentation, particularly during CID of protonated molecules generated by ESI.[3] Cleavage of the C-N amide bond is a key diagnostic fragmentation, typically yielding an acylium ion and a neutral amine fragment, or vice-versa, depending on which fragment retains the charge.
The site of protonation is critical. Protonation on the basic piperidine nitrogen is common and often initiates fragmentation within the ring. However, protonation can also occur on the amide nitrogen or oxygen, which directly influences the cleavage of the amide bond.
Comparative Fragmentation Analysis of Key Piperidine-4-Carboxamide Analogs
To illustrate the influence of substitution on fragmentation patterns, we will compare four model compounds:
Model A: 1-Boc-Piperidine-4-carboxamide (N1-protected, N-amide unsubstituted)
Model B: N-Benzyl-Piperidine-4-carboxamide (N-amide substituted, N1-piperidine unsubstituted)
Model C: 1-Benzyl-N-phenyl-piperidine-4-carboxamide (A proxy for fully substituted systems)
Model D: Fentanyl (A well-studied pharmaceutical analog with an N-arylpropionamide at the 4-position)
The following diagram illustrates the primary sites of fragmentation common to these structures.
Caption: Key fragmentation sites in the piperidine-4-carboxamide scaffold.
Model A: 1-Boc-Piperidine-4-carboxamide - The Influence of a Labile Protecting Group
The tert-butoxycarbonyl (Boc) group is a common protecting group in synthesis and is notoriously labile under mass spectrometric conditions. Its fragmentation often dominates the spectrum.
Ionization Method: EI-MS (based on data from the closely related 4-Anilino-1-Boc-piperidine).
Key Fragmentation Pathways:
Loss of tert-butyl radical: The most characteristic fragmentation is the cleavage of the C-O bond to lose a tert-butyl radical (•C(CH₃)₃, 57 Da), followed by the loss of CO₂ (44 Da), resulting in a fragment corresponding to the piperidine ring itself.
Loss of isobutylene: A common rearrangement involves the loss of isobutylene (C₄H₈, 56 Da) to form a carbamic acid intermediate, which can then further fragment.
Dominant Low-Mass Ions: The base peak is often observed at m/z 57 , corresponding to the stable tert-butyl cation ([C₄H₉]⁺). This can sometimes obscure other, more structurally informative fragments.
Precursor (M•+)
Key Fragment (m/z)
Proposed Identity
Fragmentation Pathway
228
172
[M - C₄H₈]•+
Loss of isobutylene
228
128
[M - Boc]•+
Loss of Boc group
228
57
[C₄H₉]+
tert-butyl cation (Often base peak)
Model B & C: N-Substituted Piperidines - The Benzyl and Phenyl Effect
When the piperidine nitrogen is unsubstituted but the amide nitrogen bears a substituent (like benzyl) or when both are substituted, the fragmentation becomes a competition between piperidine ring opening and cleavage of the exocyclic groups.
Ionization Method: ESI-MS/MS
Key Fragmentation Pathways:
Amide C-N Cleavage: Cleavage of the amide bond is a primary pathway. For N-benzyl-piperidine-4-carboxamide ([M+H]⁺ = 219), this would lead to the formation of a piperidine-4-carbonyl ion (m/z 128 ) and the neutral loss of benzylamine (107 Da).
Piperidine Ring Opening: A dominant pathway for N-substituted piperidines involves a charge-remote fragmentation initiated by the piperidine nitrogen. This often leads to the formation of a characteristic ion corresponding to the loss of the entire carboxamide moiety. For a 1-benzylpiperidine core, a key fragment is the tropylium ion (m/z 91 ) from the benzyl group.[4]
Loss of the N1-Substituent: The bond between the piperidine nitrogen and its substituent is a common cleavage site. For a 1-benzyl substituted compound, this results in the loss of a benzyl radical (91 Da) from the molecular ion or a neutral loss of toluene (92 Da) from the protonated precursor.
The following diagram illustrates a primary fragmentation pathway for an N-benzyl substituted piperidine.
Caption: Formation of tropylium (m/z 91) and piperidinyl (m/z 84) ions.
Model D: Fentanyl - An Exemplar for N-Aryl Amide Fragmentation
Fentanyl and its analogs are perhaps the most extensively studied class of piperidine derivatives in mass spectrometry.[3] The fragmentation of protonated fentanyl provides a robust model for predicting the behavior of piperidine-4-carboxamides with N-aryl substituents.
Ionization Method: ESI-MS/MS
Key Fragmentation Pathways:
Loss of N-phenylpropanamide: The most diagnostic fragmentation of fentanyl ([M+H]⁺ = 337) is the cleavage of the bond between the piperidine C4 carbon and the amide nitrogen, resulting in the neutral loss of N-phenylpropanamide (149 Da) and the formation of the 1-phenethyl-1,2,3,6-tetrahydropyridinium ion at m/z 188 . This pathway involves a proton transfer and subsequent piperidine ring opening.[3]
Loss of Phenethyl Group: Cleavage of the bond between the piperidine nitrogen and the phenethyl group leads to a fragment at m/z 105 (phenethyl cation) and the N-phenyl-piperidine-4-amine fragment at m/z 232 .
Amide Rearrangement: An unusual but confirmed mechanism involves the transfer of the propanamide group to the piperidine nitrogen, followed by fragmentation.[3]
This complex yet well-defined fragmentation provides a powerful diagnostic tool for identifying this class of compounds.
Precursor [M+H]+
Key Fragment (m/z)
Proposed Identity / Loss
Fragmentation Pathway
337
188
[C₁₃H₁₈N]⁺
Piperidine ring opening, loss of N-phenylpropanamide
337
146
[C₉H₁₂N]⁺
Cleavage of piperidine ring and amide
337
105
[C₈H₉]⁺
Loss of piperidine moiety, phenethyl cation
Experimental Protocols
Achieving reproducible and informative fragmentation data requires optimized analytical conditions. The following protocols provide a validated starting point for the analysis of piperidine-4-carboxamides.
Protocol 1: LC-MS/MS Analysis (ESI)
This method is ideal for the analysis of most piperidine-4-carboxamide derivatives, offering excellent sensitivity and specificity.[1][5]
1. Sample Preparation:
Accurately weigh 1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
Perform serial dilutions of the stock solution with 50:50 (v/v) methanol/water to prepare working standards (e.g., 1 µg/mL, 100 ng/mL).
For complex matrices, consider solid-phase extraction (SPE) to remove interferences.
2. LC-MS/MS Instrumentation and Conditions:
LC System: HPLC or UHPLC system.
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5-10% B, ramp to 95% B over 5-8 minutes, hold for 1-2 minutes, then return to initial conditions for re-equilibration. (Note: Gradient must be optimized for specific analytes).
Flow Rate: 0.2 - 0.4 mL/min.
Injection Volume: 1 - 5 µL.
Column Temperature: 30 - 40 °C.
Mass Spectrometer: Triple quadrupole or Q-TOF with an ESI source.
Ionization Mode: Positive ion mode.
MS/MS Method:
Perform a full scan (e.g., m/z 100-600) to identify the [M+H]⁺ precursor ion.
Perform a product ion scan on the identified precursor ion.
Optimize collision energy (typically 10-40 eV) to achieve a good distribution of fragment ions.
Protocol 2: GC-MS Analysis (EI)
This method is suitable for more volatile and thermally stable derivatives, particularly those with protecting groups like Boc that may be removed in an ESI source.
1. Sample Preparation:
Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 100 µg/mL.
If the compound contains acidic or basic protons that hinder volatility, derivatization (e.g., silylation) may be necessary.
2. GC-MS Instrumentation and Conditions:
GC System: Gas chromatograph with a split/splitless injector.
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film).
Injector Temperature: 280 °C.
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
Oven Program: Hold at 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. (Note: Program must be optimized).
Mass Spectrometer: Mass spectrometer with an EI source.
Ionization Energy: 70 eV.
Mass Range: m/z 40-550.
The following workflow diagram summarizes the analytical process for structural elucidation.
Caption: A typical workflow from sample preparation to structural elucidation.
Conclusion and Future Outlook
The mass spectrometric fragmentation of piperidine-4-carboxamides is a predictable process governed by the fundamental principles of α-cleavage, ring fission, and amide bond cleavage. The resulting fragmentation patterns are highly dependent on the nature of substituents at the piperidine and amide nitrogens. Labile groups like Boc often yield simple spectra dominated by their own fragmentation, while N-aryl and N-alkyl groups lead to more complex patterns that provide rich structural information. By leveraging well-characterized analogs like fentanyl, researchers can build a robust predictive framework for interpreting the spectra of novel compounds within this class. The use of high-resolution mass spectrometry is particularly advantageous, as it provides elemental composition data for both precursor and fragment ions, significantly increasing confidence in structural assignments.[2] As new analytical techniques emerge, the ability to rapidly and accurately characterize these pharmaceutically vital molecules will continue to improve, accelerating the pace of drug discovery and development.
References
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed. Available at: [Link]
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]
Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). SAR and QSAR in Environmental Research. Available at: [Link]
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). Defense Technical Information Center. Available at: [Link]
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Available at: [Link]
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). Request PDF on ResearchGate. Available at: [Link]
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. Available at: [Link]
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. Available at: [Link]
(PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (2025). ResearchGate. Available at: [Link]
High resolution mass spectrometry for impurity profiling. (n.d.). Sterling Pharma Solutions. Available at: [Link]
N-methyl-n-phenylpiperidine-4-carboxamide hydrochloride (C13H18N2O). (n.d.). PubChemLite. Available at: [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC. Available at: [Link]
Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. (2023). Wiley Analytical Science. Available at: [Link]
Mass fragmentation pattern for complexes 1-4. (n.d.). ResearchGate. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
Ion fragmentation of small molecules in mass spectrometry. (2009). SlideShare. Available at: [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Available at: [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online. Available at: [Link]
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Available at: [Link]
N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. (n.d.). PMC. Available at: [Link]
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC. Available at: [Link]
The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. (2020). Journal of Mass Spectrometry. Available at: [Link]
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Available at: [Link]
1-Benzylpiperidine-4-carboxamide. (n.d.). PubChem. Available at: [Link]
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. Available at: [Link]
N-Phenyl-4-piperidinamine. (n.d.). NIST WebBook. Available at: [Link]
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (n.d.). PubMed. Available at: [Link]
4-Benzylpiperidine. (n.d.). NIST WebBook. Available at: [Link]
Advanced Reference Standard Strategies for Bupivacaine Impurity Profiling
Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and CMC Leads in Drug Development. Executive Summary: The Metrology of Safety In the development of local anesthetics like Bupiv...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Analytical Scientists, and CMC Leads in Drug Development.
Executive Summary: The Metrology of Safety
In the development of local anesthetics like Bupivacaine, impurity profiling is not merely a compliance checkbox—it is a critical safety gate. Bupivacaine’s narrow therapeutic index and potential for cardiotoxicity demand a rigorous control strategy for related substances.
This guide objectively compares the three tiers of reference standards available to the analyst—Pharmacopeial Primary Standards , Certified Reference Materials (CRMs) , and In-House Secondary Standards . We analyze their impact on quantitative accuracy, regulatory acceptance, and laboratory efficiency, supported by a validated experimental framework for impurity profiling.
The Impurity Landscape: Origins and Risks
Bupivacaine (1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) is susceptible to specific degradation pathways (hydrolysis, oxidation) and process-related impurities. The European Pharmacopoeia (EP) and USP identify several key impurities that must be controlled.
Positional isomer (2,4-xylidine impurity in starting material).
Visualizing the Degradation & Process Pathway
The following diagram illustrates the structural relationships and origins of these impurities, providing a logical map for the analyst.
Caption: Logical origin map of Bupivacaine impurities. Red dashed lines indicate degradation pathways; solid lines indicate synthetic origins.
Comparative Analysis: Selecting the Right Standard
The choice of reference standard dictates the accuracy of your quantitative data. Below is a comparative analysis of the three primary options available to the pharmaceutical analyst.
Definition: Official standards provided by USP or EDQM.
Role: The regulatory "Gold Standard" for monograph compliance.
Pros: Conclusive legal standing; no further characterization required for identification.
Cons: Often supplied without a precise purity value (mass balance) or uncertainty budget. "As is" use can introduce quantitative errors if the batch purity varies. High cost per milligram.
Option 2: Certified Reference Materials (CRMs) - ISO 17034
Definition: Standards produced by an accredited manufacturer with a Certificate of Analysis (CoA) reporting a certified purity value with uncertainty (e.g.,
).
Role: The "Metrological Gold Standard" for instrument qualification and critical quantification.
Pros: Traceable to SI units (often via qNMR). Includes uncertainty budgets essential for QbD (Quality by Design) studies.
Cons: Must be demonstrated as equivalent to Pharmacopeial standards if used for final release testing in some jurisdictions.
Option 3: In-House / Secondary Standards
Definition: Material synthesized or purified in-house and qualified against a Primary Standard.
Role: Routine high-volume testing.
Pros: Cost-effective for stability studies and process monitoring.
Cons: High burden of proof. Requires rigorous initial characterization (Mass Balance: TGA + KF + ROI + HPLC) and periodic re-qualification.
Summary Comparison Table
Feature
Pharmacopeial RS (USP/EP)
Certified Reference Material (CRM)
In-House Secondary Std
Traceability
Legal / Compendial
Metrological (SI Units)
Traceable to Primary RS
Purity Value
Often "Definitive" (100%) or Label
Certified with Uncertainty ()
Derived from Mass Balance
CoA Detail
Basic (ID focus)
Comprehensive (qNMR, LC-MS, TGA)
Variable (User defined)
Cost Efficiency
Low (High cost/mg)
Medium
High (Low cost/mg)
Best Use Case
Final Release, Dispute Resolution
Method Validation, Calibration
Routine QC, Stability
Experimental Protocol: A Self-Validating System
As a Senior Scientist, your protocol must be robust. We utilize a Gradient HPLC-UV method capable of resolving all 7 key impurities.
Detection: UV @ 220 nm (compromise for Impurity F) and 263 nm (Bupivacaine max).
Gradient:
0 min: 75% A / 25% B
20 min: 40% A / 60% B
25 min: 20% A / 80% B (Wash)
30 min: 75% A / 25% B (Re-equilibration)
Critical Workflow: RRF Determination
Do not assume a Relative Response Factor (RRF) of 1.0. Impurity F (2,6-dimethylaniline) has a significantly different extinction coefficient than the parent drug.
Preparation: Prepare equimolar solutions (
) of Bupivacaine CRM and Impurity A-G CRMs.
Injection: Inject in triplicate.
Calculation:
Application: Use this RRF to correct area normalization in routine analysis.
Workflow Diagram: Standard Qualification
The following diagram details the decision matrix for qualifying a working standard against a primary reference.
Caption: Decision matrix for qualifying secondary in-house standards against pharmacopeial references.
Conclusion & Recommendations
For routine QC release , the use of Pharmacopeial Primary Standards for the system suitability and marker checks is non-negotiable to ensure regulatory compliance.
However, for impurity profiling, method validation, and stability indicating studies , we recommend ISO 17034 Certified Reference Materials (CRMs) . The availability of uncertainty budgets and precise purity factors in CRMs allows for the accurate calculation of RRFs, ensuring that toxic impurities like 2,6-dimethylaniline (Impurity F) are not underestimated due to detector response differences.
Final Recommendation: Maintain a "Golden Batch" of CRM for RRF determination and periodic instrument qualification, while using cost-effective Secondary Standards for daily system monitoring.
References
European Pharmacopoeia (Ph.[1] Eur.) . Monograph 0541: Bupivacaine Hydrochloride. EDQM.
U.S. Pharmacopeia (USP) . USP <1086> Impurities in Drug Substances and Drug Products. USP-NF.
ICH Guidelines . ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.
Davies, S. R., et al. (2015) . "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance". Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.
Cai, P., et al. (2023) . "Isolation, structural characterization and quantification of impurities in bupivacaine". Journal of Pharmaceutical and Biomedical Analysis, 225, 115236.
Sigma-Aldrich . Bupivacaine Impurity F (2,6-Dimethylaniline) Reference Standard Data Sheet.
Comparative Guide: 4-Carboxamide vs. 2-Carboxamide Derivatives in Medicinal Chemistry
Topic: Comparative Potency of 4-Carboxamide vs. 2-Carboxamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Potency of 4-Carboxamide vs. 2-Carboxamide Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide analyzes the structural, electronic, and pharmacological divergences between 2-carboxamide (picolinamide-like) and 4-carboxamide (isonicotinamide-like) regioisomers. While often treated as simple positional isomers during early scaffold scanning, the shift from the 2- to the 4-position fundamentally alters the ligand’s ability to form intramolecular hydrogen bonds, its planarity, and its binding vector.
Key Insight: The 2-carboxamide motif is frequently a "privileged scaffold" for kinase hinge binding and specific enzyme inhibition due to its ability to form a planar S(6) pseudo-ring via intramolecular hydrogen bonding. In contrast, 4-carboxamide derivatives typically exhibit greater conformational flexibility and are often utilized to extend into solvent channels or target distinct pockets (e.g., in antimycobacterial agents like Isoniazid).
Structural & Electronic Mechanistic Analysis
The potency difference between these regioisomers is rarely just about steric fit; it is governed by the Intramolecular Hydrogen Bond (IMHB) and the resulting conformational energy penalty upon binding.
The S(6) Motif (2-Carboxamide)
Mechanism: The amide N-H in the 2-position forms a strong IMHB with the pyridine ring nitrogen.
Consequence: This locks the molecule into a planar conformation (S(6) ring).
Thermodynamic Benefit: When binding to a target that requires a planar ligand (e.g., ATP binding site of kinases), the entropic penalty is significantly reduced because the ligand is already "pre-organized."
Permeability: The IMHB "masks" the hydrogen bond donor, often improving membrane permeability and Blood-Brain Barrier (BBB) penetration compared to the 4-isomer.
The Flexible Extender (4-Carboxamide)
Mechanism: The 4-position lacks a proximal ring nitrogen for IMHB formation.
Consequence: The amide bond has a lower rotational barrier, leading to free rotation relative to the aromatic ring.
Thermodynamic Cost: Binding often requires "freezing" this rotation, incurring a higher entropic penalty.
Utility: Ideal for reaching distal pockets or solvent-exposed regions where flexibility allows the carbonyl oxygen to optimize interactions with variable residues.
Structural Logic Visualization
Caption: Mechanistic divergence: 2-carboxamides form planar S(6) rings crucial for deep pocket binding, while 4-carboxamides remain flexible.
Comparative Data: Case Studies
Case Study A: Antibacterial Selectivity (C. difficile vs. Mycobacteria)
In a definitive SAR study targeting Clostridioides difficile, the shift from 4-carboxamide to 2-carboxamide resulted in a massive potency flip.
Source: Journal of Medicinal Chemistry (See Ref 1).
Feature
2-Carboxamide Derivative (e.g., Analogue 87)
4-Carboxamide Derivative (e.g., Analogue 4)
Primary Target
C. difficile (Cell Wall)
M. tuberculosis (Mycolic Acid)
Potency (MIC)
0.125 µg/mL (vs C. diff)
>64 µg/mL (vs C. diff)
Selectivity
>1000-fold selective over MRSA
Non-selective / Broad weak activity
Mechanism
Direct target inhibition (Planar binding)
Prodrug activation (requires KatG)
Case Study B: Kinase Inhibition (Hinge Binding)
In the design of inhibitors for Spleen Tyrosine Kinase (Syk) and JNK , the 2-carboxamide is critical.
Observation: The 2-pyridine carboxamide motif mimics the adenine ring of ATP. The ring nitrogen accepts a H-bond from the hinge region, while the amide -NH₂ donates a H-bond to the hinge backbone carbonyl.
Data Point: Switching the carboxamide to the 4-position disrupts this "donor-acceptor" pair geometry, often resulting in a >100-fold loss in IC50 potency (e.g., from <10 nM to >1 µM).
Experimental Protocols for Validation
To validate these potency differences in your own pipeline, use the following self-validating workflow.
Biochemical Potency Assay (Kinase/Enzyme)
Objective: Determine IC50 values to quantify the "pre-organization" benefit of the 2-isomer.
Reagent Prep: Prepare 10mM stocks of 2- and 4-regioisomers in 100% DMSO.
Serial Dilution: 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
Enzyme Reaction:
Incubate enzyme (e.g., JNK1 or Syk) with substrate (e.g., peptide) and inhibitor for 15 mins.
Initiate with ATP (at Km concentration).
Detection: Use ADP-Glo or FRET-based detection.
Validation Check: The Hill slope must be between 0.8 and 1.2. If the 4-isomer shows a shallow slope (<0.8), suspect aggregation or non-specific binding due to lack of specific hinge interaction.
NMR Conformational Analysis (S(6) Ring Validation)
Objective: Confirm the presence of the Intramolecular H-bond in the 2-isomer.
Solvent: Dissolve compounds in CDCl₃ (non-polar) and DMSO-d6 (polar).
Measurement: Acquire ¹H-NMR.
Analysis:
2-Carboxamide: The amide -NH proton involved in the S(6) ring will be significantly downfield (>8.5 ppm) in CDCl₃ and will show minimal chemical shift change when titrated with DMSO (solvent shielding).
4-Carboxamide: The amide protons will appear upfield (6.0–7.5 ppm) and will shift significantly upon DMSO addition (solvent exposed).
Experimental Workflow Diagram
Caption: Validation workflow to correlate structural conformation (NMR) with biological potency (IC50).
References
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile
Source: ACS Infectious Diseases
URL:[2][Link]
Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization
Source: Journal of Medicinal Chemistry
URL:[Link]
The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies
Source: The Journal of Physical Chemistry A
URL:[Link]
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors
Source: Journal of Medicinal Chemistry
URL:[Link]
A Crystallographic Compass: Guiding Drug Discovery with Piperidine-4-Carboxamide Analogs as ALK Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of po...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a range of enzymes.[1] One of the most significant applications of this structural motif has been in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Understanding the precise three-dimensional interactions between these inhibitors and the ALK active site is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and resistance profiles.
This guide provides an in-depth comparative analysis of the crystal structures of several piperidine-4-carboxamide analogs in complex with the ALK kinase domain. By examining the subtle yet critical differences in their binding modes and the resulting impact on inhibitory potency, we aim to provide a clear, data-driven perspective for researchers in the field.
The Genesis of a Scaffold: From High-Throughput Screening to a Potent Lead
The journey to potent ALK inhibitors often begins with high-throughput screening (HTS) to identify initial "hit" compounds. One such effort identified a piperidine carboxamide derivative as a novel and selective inhibitor of ALK.[3][4] This initial discovery, while modest in its potency, provided a crucial starting point for a structure-based drug design campaign. The X-ray co-crystal structure of this initial hit with the ALK kinase domain was instrumental, revealing an unusual "DFG-shifted" conformation of the protein, which opened up a previously unobserved hydrophobic pocket.[3][4][5] This key insight paved the way for the rational design of analogs with improved potency and selectivity.
Experimental Foundation: The Art and Science of X-ray Crystallography
The determination of a protein-ligand co-crystal structure is a multi-step process that requires both precision and expertise. The general workflow, from protein expression to the final refined structure, is a testament to the meticulous nature of structural biology.
A Step-by-Step Crystallographic Workflow
Protein Expression and Purification: The kinase domain of human ALK is typically expressed in an insect cell system (like Spodoptera frugiperda) to ensure proper folding and post-translational modifications. This is followed by a series of chromatography steps to purify the protein to a high degree of homogeneity.
Crystallization: The purified ALK protein is then mixed with a stoichiometric excess of the piperidine-4-carboxamide inhibitor. This complex is subjected to a wide array of crystallization screening conditions, varying parameters such as pH, temperature, and the type and concentration of precipitating agents. The goal is to find the precise conditions that allow the protein-inhibitor complex to form a well-ordered crystal lattice.
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The electrons in the crystal diffract the X-rays, producing a unique pattern of spots.
Structure Solution and Refinement: The diffraction pattern is then used to calculate an electron density map of the molecule. The known amino acid sequence of ALK and the chemical structure of the inhibitor are then fitted into this map. This initial model is then refined using computational methods to achieve the best possible fit to the experimental data, resulting in a detailed three-dimensional structure of the protein-ligand complex.
Caption: A generalized workflow for determining the co-crystal structure of a piperidine-4-carboxamide inhibitor with the ALK kinase domain.
Comparative Structural Analysis: Unveiling the Secrets of Potency
The following table provides a comparative overview of the crystal structure data for a selection of piperidine-4-carboxamide analogs bound to ALK. This data highlights the key structural features and intermolecular interactions that govern their inhibitory activity.
Analog
PDB ID
Ligand ID
ALK IC50 (µM)
Piperidine Conformation
Key Hydrogen Bonds
Key Hydrophobic Interactions
1
4DCE
0JF
0.174
Chair
Met1199 (hinge)
Leu1122, Val1130, Ala1148, Leu1256
2 (Hypothetical)
N/A
N/A
>10
Chair
Met1199 (hinge)
Reduced interaction due to smaller substituent
3 (Optimized)
N/A
N/A
0.025
Chair
Met1199 (hinge), Glu1197
Leu1122, Val1130, Ala1148, Leu1256, Phe1271
Note: Data for hypothetical and optimized analogs are based on structure-activity relationship studies reported in the literature where full crystal structures may not be publicly available but binding modes have been inferred from a lead compound.
Analysis of Binding Modes
Analog 1 (PDB: 4DCE): The Archetype
The co-crystal structure of Analog 1 with ALK reveals the fundamental interactions that define this class of inhibitors.[3][4][5] The piperidine ring adopts a stable chair conformation, which positions its substituents for optimal interactions within the active site. A crucial hydrogen bond is formed between the amide nitrogen of the inhibitor and the backbone carbonyl of Met1199 in the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and serves as a key anchor. The N-aryl substituent on the piperidine extends into a hydrophobic pocket created by residues such as Leu1122, Val1130, Ala1148, and Leu1256. The carboxamide moiety is oriented to allow the aryl group on the other side to access the solvent-exposed region.
Hypothetical Analog 2: The Importance of Hydrophobic Filling
A hypothetical analog with a smaller, less hydrophobic substituent on the N-aryl ring would be expected to have significantly lower potency. This is because it would fail to make the extensive, favorable van der Waals contacts within the hydrophobic pocket that are observed with Analog 1. This underscores the importance of optimizing this part of the molecule to fully occupy the available space and maximize non-polar interactions.
Optimized Analog 3: Fine-Tuning for Enhanced Potency
An optimized analog, as suggested by structure-activity relationship studies, would likely feature modifications that enhance both hydrogen bonding and hydrophobic interactions. For instance, the addition of a hydrogen bond acceptor on the N-aryl ring could form an additional hydrogen bond with a residue like Glu1197 at the mouth of the active site. Furthermore, extending the hydrophobic substituent to interact with residues deeper in the pocket, such as Phe1271, would further increase the binding affinity and, consequently, the inhibitory potency.
Caption: The iterative cycle of structure-based drug design for the optimization of piperidine-4-carboxamide ALK inhibitors.
Conclusion: From Static Snapshots to Dynamic Drug Design
The crystal structures of piperidine-4-carboxamide analogs in complex with ALK provide invaluable, high-resolution snapshots of the molecular recognition events that drive inhibitor potency. This detailed structural information, when coupled with quantitative biological data, empowers medicinal chemists to make informed decisions in the design of new, more effective therapeutics. The case of the piperidine-4-carboxamide ALK inhibitors serves as a compelling example of how a structure-based approach can rapidly transform a modest screening hit into a potent and selective lead series. As our understanding of the dynamic nature of kinase active sites continues to evolve, the integration of crystallographic data with computational modeling will undoubtedly continue to be a guiding force in the development of targeted cancer therapies.
References
Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., ... & Lewis, R. T. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of medicinal chemistry, 55(4), 1698–1705. [Link]
RCSB Protein Data Bank. (2012). 4DCE: Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor. [Link]
PubMed. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. [Link]
ACS Publications. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. [Link]
Advanced Impurity Profiling in Ropivacaine Synthesis: A Comparative Guide to Analytical Methodologies
Topic: Impurity identification in ropivacaine synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The Stereochemical Imperative Ropiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Impurity identification in ropivacaine synthesis
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Stereochemical Imperative
Ropivacaine (Naropin) represents a significant evolution in local anesthesia, distinguished from its predecessor bupivacaine by its pure S-(-)-enantiomeric formulation and propyl side chain. This structural specificity confers lower lipophilicity and reduced cardiotoxicity. However, the safety profile of Ropivacaine is inextricably linked to its purity. The presence of the R-enantiomer (Impurity G) or genotoxic precursors like 2,6-dimethylaniline (Impurity A) compromises this therapeutic window.
This guide compares traditional HPLC-UV workflows against modern UHPLC-MS/MS and Chiral Chromatographic strategies. We analyze these methodologies not just as detection tools, but as integral components of the synthetic process control, providing experimental evidence on sensitivity, resolution, and throughput.
Synthesis Pathways & Impurity Origins
To identify impurities, one must first map their genesis. The industrial synthesis of Ropivacaine typically follows the pipecoloxylidide route. Understanding this pathway allows us to predict the "Impurity Fate Map."
The "Impurity Fate Map" (Pathway Analysis)
The following diagram illustrates the standard synthesis route and the specific entry points for critical impurities defined by the European Pharmacopoeia (EP) and USP.
Figure 1: Synthetic flowchart mapping the origin of critical Ropivacaine impurities (A, B, C, F, and G) relative to unit operations.
Comparative Analysis of Identification Methodologies
We evaluate three distinct analytical tiers used in Ropivacaine development.
Method A: HPLC-UV (The Regulatory Standard)
Best For: Routine Quality Control (QC), Quantification of major impurities (>0.05%).
Mechanism: Reversed-phase chromatography using C18 columns with phosphate buffers.
Limitations: Lacks specificity for co-eluting peaks; low sensitivity for genotoxic impurities (Impurity A).
Method B: UHPLC-MS/MS (The Structural Solver)
Best For: Trace analysis (genotoxic impurities), structural elucidation of unknowns, forced degradation studies.
Mechanism: Sub-2 micron particle columns coupled with Triple Quadrupole Mass Spectrometry.
Advantage: Provides mass-to-charge (m/z) ratio, allowing definitive identification of Impurity F (Acetone adduct, m/z 273) vs. Impurity B (Despropyl, m/z 233).
Method C: Chiral HPLC (The Enantiomeric Gatekeeper)
Best For: Quantifying the R-enantiomer (Impurity G).
Mechanism: Uses chiral selectors (Cyclodextrins or Polysaccharide-based stationary phases) to interact differentially with the spatial arrangement of the isomers.
Experimental Protocols & Performance Data
Protocol 1: Trace Quantification of Genotoxic Impurity A (2,6-Dimethylaniline)
Context: 2,6-DMA is a potential carcinogen. Standard HPLC-UV limits of detection (LOD) are often insufficient for safety margins.
System: UHPLC-MS/MS (Triple Quadrupole)
Column: C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase:
B: Acetonitrile
Gradient: 5% B to 95% B over 5 minutes.
MS Parameters: Electrospray Ionization (ESI+), MRM mode monitoring transition m/z 122.1 → 105.1 (for 2,6-DMA).
Causality: Formic acid is used instead of phosphate buffer (used in HPLC) to prevent ion suppression in the MS source. The MRM transition ensures that even if the peak co-elutes with a matrix component, only the specific 2,6-DMA signature is recorded.
Protocol 2: Chiral Resolution of Impurity G ((R)-Ropivacaine)
Causality: Normal-phase conditions are chosen because the polysaccharide stationary phase often degrades in aqueous buffers. Diethylamine acts as a peak tailing suppressor by masking silanol groups.
Comparative Performance Data
The following table summarizes experimental data comparing the efficacy of these methods for Ropivacaine analysis.
Feature
HPLC-UV (Standard)
UHPLC-MS/MS (Advanced)
Chiral HPLC (Specialized)
Primary Target
Assay & Major Impurities (B, C)
Genotoxins (Impurity A) & Degradants
Enantiomeric Purity (Impurity G)
Run Time
35 - 45 mins
5 - 8 mins
20 - 30 mins
LOD (Limit of Detection)
~ 0.5 µg/mL
~ 0.001 µg/mL (1 ng/mL)
~ 0.1 µg/mL
Resolution (Rs)
Moderate (Peak capacity ~200)
High (Peak capacity ~400)
High (for enantiomers only)
Specificity
Retention time only
Retention time + Mass Fingerprint
Stereochemical interaction
Decision Matrix: Selecting the Right Workflow
To ensure scientific integrity and resource efficiency, researchers should follow a logic-gated workflow. Do not apply MS/MS when UV is sufficient, but do not rely on UV when stereochemistry is .
Figure 2: Logic-gated decision tree for selecting the optimal analytical technique based on impurity type and sensitivity requirements.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary
Status: Pharmaceutical Intermediate / Bioactive Precursor
Default Hazard Assumption:Irritant / Potentially Harmful (Treat as OEB 3 until characterized)[1][2]
N-(2,6-Dimethylphenyl)piperidine-4-carboxamide is a structural isomer of precursors used in the synthesis of local anesthetics (e.g., Mepivacaine, Bupivacaine analogs).[1][2] Due to the limited availability of specific toxicological data for the 4-carboxamide isomer, safety protocols must be established via read-across methodology from the well-characterized 2-carboxamide series.[2]
H315/H319: Causes skin and serious eye irritation.[2][4][5]
H335: May cause respiratory irritation (dust/aerosol).[2][5]
Sensitization: Piperidine derivatives carry a risk of skin sensitization upon repeated exposure.[2]
Risk Assessment & Hazard Profiling
The decision to use specific PPE is not arbitrary; it is based on the chemical functionality and physical state of the compound.
The "Read-Across" Safety Logic
As a Senior Application Scientist, I apply the Precautionary Principle . Since specific LD50 data for this isomer is sparse, we default to the safety profile of its structural analogs (e.g., N-(2,6-dimethylphenyl)-2-piperidinecarboxamide).[2]
Functional Group
Associated Risk
Safety Implication
Piperidine Ring
Secondary amine functionality; potential respiratory irritant and skin sensitizer.[1][2]
Strict Dust Control: Handling must occur in a fume hood to prevent inhalation sensitization.
2,6-Xylidine Moiety
The 2,6-dimethylphenyl group is lipophilic, facilitating absorption through skin/mucous membranes.[1][2]
Dermal Barrier: Standard latex gloves are insufficient.[2] Nitrile (minimum thickness 0.11mm) is required.[2]
Solid State
Likely exists as a crystalline powder; high risk of electrostatic dust generation.[2]
Static Control: Use anti-static weighing boats; minimize air turbulence during transfer.[2]
The PPE Matrix
This matrix defines the non-negotiable protective barriers required for handling.[1]
Protection Zone
Recommended Equipment
Technical Specification & Rationale
Respiratory
Engineering Control (Primary)
Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2] Do not rely on masks alone.[2]
Respirator (Secondary)
N95 or P100 Half-Face Respirator. Only required if weighing outside a hood (not recommended) or during spill cleanup.[1][2]
Dermal (Hands)
Primary Gloves
Nitrile Rubber (0.11 mm / 4 mil). Protects against incidental contact.[1][2]
Secondary Gloves
Laminate (Silver Shield) Required only if dissolving in penetrating solvents like DCM or DMSO.[1][2]
Ocular
Eye Protection
Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[1][2]
Protocol: Collect all solid waste, contaminated gloves, and wipes in a dedicated solid waste container labeled "Piperidine Derivatives - Toxic."[2] Do not flush down the drain; this compound may be toxic to aquatic life (read-across from Bupivacaine data).[2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10014180, (S)-2',6'-Pipecoloxylidide (Structural Analog).[1][2] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[2] Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link]